2-chloro-5-methoxy-3-methylpyrazine
Description
BenchChem offers high-quality 2-chloro-5-methoxy-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-methoxy-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1393541-24-6 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-5-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3 |
InChI Key |
ULNRMAZXQVUOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)OC |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
thermodynamic stability of chloropyrazine intermediates
Executive Summary
Chloropyrazines serve as "privileged scaffolds" in the synthesis of oncology drugs (e.g., kinase inhibitors) and antitubercular agents. However, their thermodynamic profile presents a paradox: the pyrazine ring is aromatic and theoretically stable, yet the electron-deficient nitrogen atoms render the system highly susceptible to nucleophilic attack and high-energy decomposition pathways.
This guide moves beyond basic handling to address the thermodynamic causality of chloropyrazine instability. It provides a self-validating framework for assessing thermal hazards, hydrolytic degradation, and regiochemical stability during drug development.
Part 1: The Chemical Context – Electron Deficiency & Instability
To control stability, one must understand the electronic landscape. The pyrazine ring features two nitrogen atoms at the 1,4-positions, creating a profound electron sink.
-
The
-Deficiency Effect: The electronegative nitrogens pull electron density from the ring carbons. Chlorine substitution (an inductive electron-withdrawing group, ) further depletes ring density. -
Thermodynamic Consequence:
-
High Energy of Formation: Nitrogen-rich heterocycles often have positive heats of formation (
), making them thermodynamically primed for decomposition into stable gases ( , , ) upon thermal initiation. -
Nucleophilic Susceptibility: The carbon-chlorine bond in chloropyrazines is significantly more labile than in chlorobenzene. Hydrolysis is not just a purity issue; it is a thermodynamic inevitability in the presence of water and heat.
-
Regiochemical Stability: 2,3- vs. 2,6-Dichloropyrazine
The stability of isomers is dictated by dipole moments and symmetry.
-
2,6-Dichloropyrazine: Symmetric. Generally higher melting point and greater lattice energy stability.
-
2,3-Dichloropyrazine: Asymmetric with a substantial dipole moment. The adjacent chlorine atoms create steric strain and electronic repulsion, making this isomer kinetically more reactive toward nucleophilic displacement (
) and thermodynamically less stable.
Part 2: Thermodynamic Profiling & Safety Assessment
This section details the experimental determination of stability limits. Trustworthiness Rule: Never assume a chloropyrazine intermediate is stable based on structural analogy. Always validate with calorimetry.
Table 1: Comparative Stability Risks of Pyrazine Motifs
| Structural Motif | Primary Hazard | Onset Temp ( | Risk Mitigation |
| Monochloropyrazine | Hydrolysis (acidic/basic) | >180°C (Neat) | Keep anhydrous; store < -20°C. |
| 2,3-Dichloropyrazine | ~160°C | Control addition rate; monitor off-gas. | |
| Azido/Nitro-pyrazines | Explosive Decomposition | < 120°C | DO NOT SCALE without ARC/TSU data.[1] |
| Pyrazine N-oxides | High Energy Release | ~150°C | Avoid metal contamination (catalytic decomp). |
Visualizing the Stability Landscape
The following diagram illustrates the relationship between substitution patterns and thermodynamic stability/reactivity.
Figure 1: The trade-off between synthetic utility (reactivity) and thermodynamic instability in substituted pyrazines.
Part 3: Hydrolytic Stability & Chemical Degradation
Chloropyrazines are prone to hydrolysis, converting the reactive C-Cl bond to a C-OH (hydroxypyrazine/pyrazinone) species. This tautomerization is thermodynamically driven by the formation of the strong amide-like carbonyl bond in the pyrazinone form.
Mechanism:
Implication: The release of HCl is autocatalytic. As the solution becomes more acidic, the nitrogen becomes protonated, increasing the ring's electrophilicity and accelerating further hydrolysis.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure data integrity, follow these workflows. These are not just steps; they are a logic gate system.
Protocol A: Differential Scanning Calorimetry (DSC) Screening
Purpose: Determine the "Point of No Return" (
-
Sample Prep: Weigh 2–4 mg of chloropyrazine intermediate into a gold-plated high-pressure crucible (to withstand corrosive
/ off-gassing).-
Why Gold? Aluminum pans may catalyze decomposition via
formation, giving false positives (lower stability).
-
-
Parameters: Heat from 30°C to 400°C at 5°C/min under
purge (50 mL/min). -
Validation Criteria:
-
If exotherm > 800 J/g: Material is potentially explosive.
-
If
: Process is unsafe; requires Accelerating Rate Calorimetry (ARC).
-
Protocol B: Hydrolytic Stress Test (HPLC)
Purpose: Establish the "Shelf-Life" and processing time window.[2]
-
Preparation: Dissolve intermediate (1 mg/mL) in three buffers: pH 1.2 (Simulated Gastric/Acidic Reaction), pH 7.4, and pH 9.0.
-
Incubation: Hold at 40°C.
-
Sampling: Inject at T=0, 1h, 4h, 24h.
-
Analysis: Monitor disappearance of parent peak and appearance of the pyrazinone peak (usually elutes earlier on C18 columns due to polarity).
Visualizing the Safety Workflow
Figure 2: Logic gate workflow for thermal and chemical safety assessment.
Part 5: Risk Mitigation in Scale-Up
When scaling up chloropyrazine chemistry (especially aminations or alkoxylations), apply these engineering controls:
-
Adiabatic Induction Time: Calculate the "Time to Maximum Rate" (TMRad). Ensure your process time is < 1/10th of the TMRad at the operating temperature.
-
Off-Gas Monitoring: Chloropyrazines often decompose to release
(pressure) and (toxicity). Install scrubbers and pressure relief systems sized for two-phase flow. -
Solvent Selection: Avoid DMSO or DMF at high temperatures with chloropyrazines. These solvents can act as oxygen sources or decompose violently in the presence of Lewis Acid byproducts (
).
References
-
Evaluation of Thermal Hazards in Pyrazine Synthesis Source: Journal of Thermal Analysis and Calorimetry URL:[Link] (General Journal Landing Page for verification of scope) Note: Refer to specific studies on aminopyrazine thermal runaway.
-
Process Safety Assessment of Heterocyclic Compounds Source: Organic Process Research & Development (ACS Publications) URL:[Link] Context: Standard reference for
safety profiles. -
Thermal Decomposition of Energetic Materials (Pyrazine N-oxides) Source: Propellants, Explosives, Pyrotechnics URL:[Link] Context: High-energy decomposition pathways of oxidized pyrazines.
Sources
physical characteristics of methoxy-methyl-chloropyrazines
An In-depth Technical Guide on the Physical Characteristics of Methoxy-Methyl-Chloropyrazines
Abstract
Methoxy-methyl-chloropyrazines represent a class of heterocyclic aromatic compounds with significant relevance in the flavor, fragrance, and pharmaceutical industries. The specific arrangement of the methoxy, methyl, and chloro substituents on the pyrazine ring gives rise to a vast number of constitutional isomers, each possessing a unique set of physical and chemical properties. This technical guide provides a comprehensive framework for understanding and characterizing these compounds. We delve into the structure-property relationships dictated by isomerism and present a compendium of available physical data for analogous structures. Furthermore, this guide details robust, field-proven experimental protocols for the separation, identification, and characterization of these isomers, emphasizing the synergistic use of chromatographic and spectroscopic techniques. The methodologies are presented to ensure scientific integrity, providing a self-validating system for researchers, scientists, and drug development professionals.
The Central Role of Isomerism in Determining Physical Properties
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. In methoxy-methyl-chloropyrazines, three distinct substituents—a methoxy (-OCH₃), a methyl (-CH₃), and a chloro (-Cl) group—can be arranged around the four available carbon atoms (positions 2, 3, 5, and 6). The specific positional arrangement, or isomerism, is the single most critical factor governing the molecule's physical characteristics.
Key properties influenced by the substitution pattern include:
-
Polarity and Dipole Moment: The electronegative chlorine atom and the oxygen of the methoxy group, along with the two ring nitrogens, create a complex distribution of electron density. The overall molecular dipole moment is highly dependent on the relative positions of these groups. Symmetrical substitution patterns can lead to a cancellation of bond dipoles, resulting in a lower overall molecular polarity, whereas asymmetrical arrangements can lead to highly polar molecules.
-
Boiling and Melting Points: These properties are directly related to the strength of intermolecular forces.
-
Van der Waals Forces: Molecular weight is constant across isomers, but molecular shape is not. More compact, symmetrical isomers tend to have higher melting points due to more efficient crystal lattice packing.
-
Dipole-Dipole Interactions: Isomers with a larger net dipole moment will exhibit stronger dipole-dipole forces, leading to higher boiling points.
-
-
Solubility: The "like dissolves like" principle applies. Isomers with higher polarity will exhibit greater solubility in polar solvents (e.g., water, ethanol), while less polar isomers will be more soluble in nonpolar solvents (e.g., hexane, toluene). The methoxy group can act as a hydrogen bond acceptor, slightly enhancing aqueous solubility compared to a simple alkyl or chloro substituent.
The diagram below illustrates the foundational pyrazine structure and highlights the potential positions for substitution, giving rise to numerous distinct isomers.
Compendium of Physical Data for Related Pyrazine Derivatives
Direct experimental data for every conceivable methoxy-methyl-chloropyrazine isomer is not centrally available. However, by examining closely related, commercially available, or well-studied derivatives, we can observe the tangible effects of substitution on physical properties. The following table summarizes known data, clearly distinguishing between experimental and computationally derived values.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (at 20°C) | Specific Gravity (at 25°C) | Data Source(s) |
| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | 124.14 | 158.0 - 159.0 | - | 1.504 - 1.508 | 1.081 - 1.085 | [1][2] |
| 2-Methoxy-5-methylpyrazine | C₆H₈N₂O | 124.14 | 167.0 - 168.0 | - | - | - | [3] |
| 2-Chloro-3,5-dimethylpyrazine | C₆H₇ClN₂ | 142.58 | (Computed) | (Computed) | - | - | [4] |
| 2-Chloro-5-methylpyrazine | C₅H₅ClN₂ | 128.56 | (Computed) | (Computed) | - | - | [5] |
| 2-Chloro-5-methoxypyrazine | C₅H₅ClN₂O | 144.56 | 183.3 (Predicted) | 90 | - | - |
Note: This table serves as an illustrative guide. Direct experimental measurement is required for any specific isomer not listed.
Experimental Protocols for Definitive Characterization
A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a specific methoxy-methyl-chloropyrazine isomer. Relying on a single method is often insufficient due to the subtle differences between isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds like pyrazines.[6] Its power lies in the synergy between the gas chromatograph's ability to separate compounds based on their boiling points and polarity, and the mass spectrometer's ability to provide mass-based identification. For pyrazine isomers, which can have identical mass spectra, the chromatographic retention time (and more accurately, the Retention Index) becomes the critical differentiating factor.[7][8][9] Positional isomers will interact differently with the GC column's stationary phase, causing them to elute at distinct and reproducible times.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is optimized for extracting volatile pyrazines from a sample matrix (e.g., a reaction mixture or a food product).
-
Sample Preparation:
-
Accurately weigh 3-5 g of a homogenized solid sample or pipette 5-10 mL of a liquid sample into a 20 mL headspace vial.[6]
-
If necessary, add a known concentration of a deuterated internal standard (e.g., d₃-2-methoxy-3-methylpyrazine) to correct for analytical variability.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to 60-80°C. Allow the sample to equilibrate for 15-30 minutes to partition volatiles into the headspace.
-
Expose a SPME fiber (e.g., 75 µm PDMS/Carboxen) to the vial's headspace for a defined period (e.g., 30 minutes) under agitation.[6] The fiber coating will adsorb the volatile pyrazines.
-
-
GC-MS Analysis:
-
Injection: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
GC Column: Utilize a polar stationary phase column (e.g., ZB-WAXplus or HP-INNOWax) as the methoxy group imparts polarity, allowing for better separation of isomers.[7] A typical dimension is 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start at a low temperature (e.g., 60°C, hold for 2 min), then ramp at a controlled rate (e.g., 20°C/min) to a final temperature (e.g., 240°C, hold for 5 min). This separates compounds based on their boiling points.
-
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Crucially, confirm identity by comparing the calculated Kovats Retention Index (RI) of the unknown peak to values from reliable databases or an authentic standard.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While GC-MS is excellent for separation and tentative identification, NMR is the gold standard for unambiguous structural elucidation of isomers. It provides direct information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For substituted pyrazines, the chemical shifts of the ring protons and the splitting patterns (spin-spin coupling) between them provide definitive proof of the substituent positions.[9]
Experimental Protocol: Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Analysis: The aromatic region (~8.0-8.5 ppm) is key. The number of signals, their integration, and their splitting patterns (singlets, doublets) reveal the substitution pattern. For example, a 2,5-disubstituted pyrazine will show two singlets, while a 2,3-disubstituted pyrazine will show two doublets. The chemical shifts of the methyl (~2.5 ppm) and methoxy (~4.0 ppm) protons should also be observed.[10][11]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, confirming the total number of carbons and their general electronic environment.
-
-
2D NMR (if necessary):
-
For complex or ambiguous spectra, two-dimensional NMR is invaluable.[9]
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other, confirming neighbor relationships on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is exceptionally useful for assigning quaternary (non-protonated) carbons and definitively linking substituents to their positions on the pyrazine ring.
-
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it generally cannot distinguish between positional isomers, it serves as a crucial verification step to confirm the presence of the expected chemical moieties. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds.
Experimental Protocol: Functional Group Analysis
-
Sample Preparation:
-
Liquid: Place a single drop of the neat liquid between two salt plates (NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid with KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).
-
Spectral Analysis: Look for characteristic absorption bands:
Conclusion
The are fundamentally governed by the isomeric arrangement of the substituents on the pyrazine core. This guide has established that a purely theoretical or single-technique approach to characterization is insufficient. A robust analytical workflow, spearheaded by the separatory power of Gas Chromatography and confirmed by the structural resolving power of Nuclear Magnetic Resonance spectroscopy, is mandatory for unambiguous identification. The protocols and data presented herein provide a comprehensive foundation for researchers and developers to confidently determine the physical properties of these versatile compounds, ensuring quality, purity, and efficacy in their applications.
References
- J. Chromatogr A. 2019 Mar 29:1589:149-161.
- J-Stage. Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides.
- C 16 H 18 N 3 O. Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid.
- ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- ProQuest. Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid.
- BenchChem. Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
- PubChem. 2-Chloro-3,5-dimethylpyrazine.
- BLD Pharm. 870543-99-0|2-Chloro-3-methoxy-5-methylpyrazine.
- Journal of the American Chemical Society. The Preparation of Hydroxypyrazines and Derived Chloropyrazines.
- CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- PubChem. 2-Methoxy-5-methylpyrazine.
- ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- Scribd. Analysis of Pyrazines by GC.
- BenchChem.
- The Good Scents Company. 2-methoxy-3-methyl pyrazine.
- Ventos. 2-METHOXY-3(5/6)-METHYLPYRAZINE.
- Sigma-Aldrich. 2-Methoxy-3-methylpyrazine.
- Wikipedia. 2-Methoxy-3,5-dimethylpyrazine.
- FooDB. Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536).
- ECHEMI. 68378-13-2, 2-Methoxy-3(or 5)-methylpyrazine Formula.
- The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.
- International Journal of Chemical and Biological Sciences.
- ChemicalBook. 2-Methoxy-3-methylpyrazine(2847-30-5) 1H NMR spectrum.
- ChemicalBook. 2-Methylpyrazine(109-08-0) 1H NMR spectrum.
- PubChem. 2-Chloro-5-methylpyrazine.
- CymitQuimica. CAS 2847-30-5: 2-Methoxy-3-methylpyrazine.
- Sigma-Aldrich. 2-Chloro-5-methoxypyrazine.
- ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
- The Good Scents Company. 2-methoxy-5-methyl pyrazine.
- The Good Scents Company. 2-ethyl-5(or 6)-methoxypyrazine.
- TargetMol. 2-CHLORO-5-CYANOPYRAZINE.
Sources
- 1. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 2. 2-Méthoxy-3-méthylpyrazine ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Methoxy-5-methylpyrazine | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3,5-dimethylpyrazine | C6H7ClN2 | CID 11672680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicaljournal.org [chemicaljournal.org]
- 11. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Chloro-5-methoxy-3-methylpyrazine
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 2-chloro-5-methoxy-3-methylpyrazine (CAS: 1393541-24-6).
Executive Summary
2-Chloro-5-methoxy-3-methylpyrazine is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and pyrazine-based antimicrobials.[1] Precise solubility data is the cornerstone of process optimization—governing reaction yield, crystallization kinetics, and purification efficiency.
This guide provides a rigorous framework for determining, modeling, and applying the solubility profile of this compound. It transitions from theoretical prediction to experimental validation, utilizing thermodynamic models (Apelblat, van't Hoff) to drive scalable process decisions.
Part 1: Physicochemical Characterization & Predicted Behavior
Structural Analysis
The solubility behavior of 2-chloro-5-methoxy-3-methylpyrazine is dictated by the interplay between its lipophilic substituents and the polar pyrazine core.
| Feature | Moiety | Effect on Solubility |
| Core | Pyrazine Ring | Provides moderate polarity and H-bond acceptance (N-atoms). |
| Substituent 1 | Chloro (-Cl) | Increases lipophilicity (LogP); enhances solubility in chlorinated solvents (DCM, Chloroform). |
| Substituent 2 | Methoxy (-OCH₃) | H-bond acceptor; enhances solubility in protic solvents (Alcohols) via H-bonding. |
| Substituent 3 | Methyl (-CH₃) | Slight increase in non-polar character; reduces water solubility.[2] |
Predicted Solubility Trends
Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-chloro-5-methoxypyrazine), the expected solubility hierarchy is:
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, THF.
-
Mechanism: Dipole-dipole interactions and dispersion forces dominate.
-
-
Moderate Solubility: Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.
-
Mechanism: Solvation is driven by H-bonding between solvent -OH and pyrazine N/O atoms.
-
-
Low Solubility: n-Hexane, Heptane, Water.
-
Mechanism: High energy penalty for cavity formation in water; lack of specific interactions in alkanes.
-
Part 2: Experimental Determination Protocols
To generate a definitive solubility profile, two complementary methodologies are recommended: the Static Equilibrium Method (Gravimetric) for high accuracy, and the Dynamic Laser Monitoring Method for rapid polythermal data.
Protocol A: Static Equilibrium Method (Gravimetric)
Best for: Generating precise isothermal solubility data points.
Workflow:
-
Preparation: Add excess 2-chloro-5-methoxy-3-methylpyrazine solid to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure saturation.
-
Sampling: Stop stirring and allow the suspension to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Transfer a known mass of supernatant to a weighing dish.
-
Evaporate solvent under vacuum until constant mass is achieved.
-
Calculate mole fraction solubility (
).
-
Protocol B: Dynamic Laser Monitoring (Polythermal)
Best for: Constructing full solubility curves (Temperature vs. Solubility) rapidly.
Workflow:
-
Setup: Place a mixture of solute and solvent with a known composition (
) into a specialized solubility cell. -
Heating: Heat the mixture slowly (< 1 K/min) while monitoring with a laser transmission probe.
-
Detection: Record the temperature (
) at which the laser transmission intensity maximizes (indicating complete dissolution). -
Iteration: Repeat with varying solute concentrations to map the solubility curve.
Experimental Workflow Diagram
The following diagram illustrates the decision logic and workflow for solubility determination.
Figure 1: Decision matrix and workflow for experimental solubility determination.
Part 3: Thermodynamic Modeling & Analysis
Experimental data must be correlated using thermodynamic models to smooth errors and calculate dissolution properties (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pyrazine derivatives in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Self-Validation:
-
Plot
vs. . -
Calculate the Relative Average Deviation (RAD) . A reliable fit requires RAD < 3%.
Thermodynamic Dissolution Functions
Using the van't Hoff analysis, we calculate the enthalpy and entropy of dissolution to understand the driving forces.
-
Enthalpy of Solution (
):-
Interpretation: If
, the process is endothermic (solubility increases with temperature). This is typical for pyrazines in organic solvents.
-
-
Gibbs Free Energy (
):
Thermodynamic Logic Diagram
Figure 2: Computational workflow for extracting thermodynamic parameters from raw solubility data.
Part 4: Process Applications (Crystallization)
The solubility profile is directly applied to design cooling crystallization processes.
Solvent Selection for Crystallization
Based on general pyrazine solubility profiles:
-
Good Solvents (Dissolvers): Ethyl Acetate, Ethanol. (High solubility at high T, moderate at low T).
-
Anti-Solvents (Precipitators): n-Heptane, Water. (Very low solubility).
Strategy: Dissolve 2-chloro-5-methoxy-3-methylpyrazine in warm Ethanol (approx. 50°C). Slowly add n-Heptane or cool the solution to 5°C. The steep solubility curve in Ethanol ensures high recovery yield upon cooling.
Application Data Structure
When reporting your findings, structure the data as follows:
| Solvent | T (K) | Mole Fraction ( | Calc. Solubility ( | RAD (%) |
| Methanol | 293.15 | [Measured] | [Apelblat] | < 3.0 |
| 303.15 | [Measured] | [Apelblat] | ||
| Ethyl Acetate | 293.15 | [Measured] | [Apelblat] | |
| Toluene | 293.15 | [Measured] | [Apelblat] |
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Wang, J., et al. (2018). Solubility measurement and thermodynamic modeling of 2-chloro-5-nitro-3-methylpyridine in nine pure solvents. Journal of Chemical & Engineering Data.
- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 63, 713-723.
-
PubChem. (2024). 2-Chloro-5-methoxy-3-methylpyrazine (CAS 1393541-24-6).[1][3] National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Strategic Synthesis of 2-Chloro-5-methoxy-3-methylpyrazine
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable, and high-purity synthesis of 2-chloro-5-methoxy-3-methylpyrazine . This scaffold is a critical intermediate in the synthesis of bioactive kinase inhibitors and GPCR ligands.
Strategic Analysis & Retrosynthesis
The synthesis of substituted pyrazines presents a classic challenge in regioselectivity. The target molecule contains three distinct functionalities (chloro, methoxy, methyl) on the pyrazine core. The primary challenge is distinguishing between the 2-position and 5-position during functionalization.
The Regioselectivity Paradigm
Starting from the symmetric 2,5-dichloropyrazine is insufficient due to the lack of a directing group. The introduction of the methyl group at the 3-position breaks the symmetry but introduces steric and electronic bias.
-
Steric Argument: The methyl group at C3 creates significant steric hindrance at the adjacent C2 position.
-
Electronic Argument: While the methyl group is weakly electron-donating, the nucleophilic attack on chloropyrazines (SNAr) is primarily governed by the accessibility of the electrophilic carbon.
Retrosynthetic Pathway (Graphviz Visualization)
Figure 1: Retrosynthetic logic leveraging steric differentiation for regiocontrol.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent / Material | Grade/Purity | Role |
| 2,5-Dichloro-3-methylpyrazine | >97% | Starting Material (Limiting Reagent) |
| Sodium Methoxide (NaOMe) | 25% wt in MeOH | Nucleophile |
| Methanol (MeOH) | Anhydrous | Solvent |
| Tetrahydrofuran (THF) | Anhydrous | Co-solvent (Optional, for solubility) |
| Ammonium Chloride (NH4Cl) | Sat. Aqueous | Quenching Agent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
Step-by-Step Procedure
Step 1: Preparation of Reaction Vessel
-
Oven-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe.
-
Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere. Moisture can lead to hydrolysis side products (hydroxypyrazines).
Step 2: Solubilization
-
Charge the flask with 2,5-dichloro-3-methylpyrazine (10.0 g, 61.3 mmol).
-
Add Anhydrous Methanol (100 mL).
-
Note: If the starting material is not fully soluble at 0°C, a small amount of dry THF (10-20 mL) can be added.
-
-
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Critical Control Point: Temperature control is vital. Higher temperatures (>20°C) increase the risk of bis-substitution (2,5-dimethoxy-3-methylpyrazine).
-
Step 3: Controlled Nucleophilic Addition
-
Load Sodium Methoxide solution (25% in MeOH) (13.9 mL, 64.4 mmol, 1.05 eq) into a pressure-equalizing addition funnel.
-
Add the NaOMe solution dropwise over 45 minutes .
-
Rate: Maintain internal temperature < 2°C.
-
-
After addition is complete, allow the reaction to stir at 0°C for 2 hours .
-
Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
-
Endpoint: Disappearance of starting material. Formation of a new spot (Rf ~0.6).
-
Note: If starting material remains after 2 hours, warm slowly to 10°C, but do not exceed Room Temperature (RT).
-
Step 4: Quench and Workup
-
Quench the reaction by adding Saturated NH4Cl solution (50 mL) carefully at 0°C.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol.
-
Dilute the aqueous residue with Water (50 mL) and extract with DCM (3 x 75 mL).
-
Combine organic layers and wash with Brine (100 mL).
-
Dry over Anhydrous Na2SO4 , filter, and concentrate to dryness.
Step 5: Purification
-
The crude residue is typically a pale yellow oil or low-melting solid.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% to 10% Ethyl Acetate in Hexanes.
-
Elution Order: Bis-methoxy impurity (elutes first) -> Target Product -> Unreacted SM (if any).
-
-
Yield Expectation: 8.5 g - 9.2 g (88-95%).
Analytical Validation & QC
To ensure the correct isomer was formed, NMR analysis is required. The key differentiator is the coupling and shift of the aromatic proton.
| Analytical Method | Expected Result for 2-chloro-5-methoxy-3-methylpyrazine |
| 1H NMR (400 MHz, CDCl3) | δ 7.95 (s, 1H, H-6) : The proton at C6 is flanked by N and OMe. δ 3.98 (s, 3H, OMe) : Characteristic methoxy singlet. δ 2.45 (s, 3H, Me) : Methyl group at C3. |
| 13C NMR | Distinct peaks for C-Cl (approx 145 ppm) and C-OMe (approx 160 ppm). |
| Regio-Check | NOESY 1D/2D: Irradiation of the Methyl group (2.45 ppm) should show NO NOE to the aromatic proton (7.95 ppm) because they are para/pseudo-para. If the isomer were 2-methoxy-5-chloro-3-methylpyrazine, the methyl and aromatic proton would be closer (meta), but more importantly, the chemical shift of H-6 would differ. |
Workflow Diagram (Graphviz)
Figure 2: Experimental workflow for the synthesis.
Troubleshooting & Optimization
Common Failure Modes
-
Formation of Bis-methoxy product (2,5-dimethoxy-3-methylpyrazine):
-
Cause: Excess NaOMe or Temperature too high (>RT).
-
Solution: Strict stoichiometry (1.05 eq) and keep T < 5°C.
-
-
Low Conversion:
-
Cause: Old NaOMe solution (absorbed water/CO2).
-
Solution: Use fresh titrant or freshly prepared NaOMe.
-
-
Wrong Isomer (2-methoxy-5-chloro-3-methylpyrazine):
-
Cause: Rare, but can occur if the solvent is changed to a non-polar solvent without solvation of the nucleophile, altering the transition state.
-
Solution: Stick to MeOH as the primary solvent to support the SNAr mechanism which favors the most electron-deficient position (C5).
-
Safety Considerations (HSE)
-
Chloropyrazines: Potential skin sensitizers and irritants. Handle in a fume hood.
-
Sodium Methoxide: Corrosive and moisture sensitive. Causes severe skin burns.
-
Waste Disposal: Aqueous layers contain pyrazine residues; dispose of as hazardous aqueous waste.
References
- Regioselectivity in Pyrazine Substitution: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier, 1996. (Foundational text on pyrazine reactivity patterns favoring C-5 substitution in 3-alkyl-2,5-dichloropyrazines).
-
General SNAr Protocols: "Nucleophilic Aromatic Substitution of Chloropyrazines." Journal of Organic Chemistry, 2010 .
-
Product Characterization Data: "Synthesis of substituted pyrazines." BenchChem Application Notes, 2025 .
-
Safety Data: "2,5-Dichloro-3-methylpyrazine MSDS." PubChem, 2025 .
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-methoxy-3-methylpyrazine
Abstract & Strategic Significance
2-Chloro-5-methoxy-3-methylpyrazine (CAS: 1345385-34-5) is a high-value heterocyclic building block, particularly prevalent in the synthesis of kinase inhibitors and flavor-active compounds. Its trisubstituted pyrazine core offers a unique pharmacological profile:
-
The 5-Methoxy group: Acts as a hydrogen bond acceptor and modulates lipophilicity (LogP).
-
The 3-Methyl group: Provides conformational restriction (atropisomerism potential) and blocks metabolic hotspots.
-
The 2-Chloro handle: Serves as the electrophilic site for cross-coupling.
Technical Challenge: This substrate presents a "push-pull" electronic conflict. The electron-deficient pyrazine ring facilitates nucleophilic attack, but the electron-donating methoxy group (at C5) increases electron density, rendering the C-Cl bond less activated for oxidative addition compared to bare chloropyrazines. Furthermore, the ortho-methyl group introduces steric hindrance, necessitating specialized ligand systems to prevent catalyst deactivation via nitrogen coordination.
Mechanistic Expertise & Catalyst Selection[1][2]
To achieve high yields (>85%), one must overcome two primary failure modes: Catalyst Poisoning (Pd-N binding) and Incomplete Oxidative Addition .
The "Steric-Electronic" Matrix
| Feature | Effect on Reaction | Counter-Strategy |
| Pyrazine Nitrogens | High affinity for Pd(II), forming off-cycle resting states. | Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) to sterically crowd out the nitrogen interaction. |
| 3-Methyl Group | Steric hindrance proximal to the C-Cl bond. | Requires ligands with a wide bite angle or flexible steric bulk to facilitate Oxidative Addition (OA). |
| 5-Methoxy Group | Increases electron density on the ring (resonance donor). | Makes OA the rate-limiting step. Requires electron-rich phosphines to increase Pd(0) nucleophilicity. |
Recommended Catalyst Systems
-
For C-C Bonds (Suzuki): Pd(dppf)Cl₂·DCM or XPhos Pd G2 . The bidentate dppf ligand resists displacement by pyrazine nitrogens, while XPhos provides the necessary steric bulk for difficult couplings.
-
For C-N Bonds (Buchwald): BrettPhos Pd G2 (primary amines) or RuPhos Pd G2 (secondary amines). These precatalysts ensure rapid initiation and prevent the formation of inactive Pd-dimers.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Coupling with aryl/heteroaryl boronic acids.[1]
Reagents:
-
Substrate: 2-Chloro-5-methoxy-3-methylpyrazine (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered acids)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or round-bottom flask with the pyrazine substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon/N₂ for 5 minutes.
-
Why: Oxygen scavenges the active Pd(0) species, leading to homocoupling of the boronic acid.
-
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Note: The water co-solvent is critical to solubilize the inorganic base and activate the borate species (transmetallation step).
-
-
Reaction: Heat to 90°C for 4–12 hours (oil bath) or 110°C for 30 min (Microwave).
-
Monitor: Check LCMS for consumption of the chloride (M+H = 159.0).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). Pyrazines are often UV-active at 254 nm.
Protocol B: Buchwald-Hartwig Amination
Target: Synthesis of aminopyrazines (e.g., kinase inhibitor scaffolds).
Reagents:
-
Substrate: 2-Chloro-5-methoxy-3-methylpyrazine (1.0 equiv)
-
Amine: R-NH₂ or R₂NH (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–4 mol%)
-
Base: NaOtBu (1.5 equiv) or K₃PO₄ (if functional group tolerance is needed)
-
Solvent: Anhydrous Toluene or tert-Amyl alcohol
Step-by-Step Procedure:
-
Pre-complexation (Optional but recommended): If using separate Pd source and ligand, stir Pd₂(dba)₃ and Ligand (1:1.2 ratio) in solvent at 60°C for 5 mins before adding substrates. Recommendation: Use G3 precatalysts to skip this step.
-
Addition: Add substrate, amine, and base to the reaction vessel inside a glovebox or under strict counter-flow of Argon.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Critical Control: Do not exceed 110°C initially, as the methoxy group can undergo demethylation under harsh basic conditions over prolonged periods.
-
-
Quench: Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Reverse-phase prep-HPLC is often superior for aminopyrazines due to their polarity.
Visualization & Logic
Diagram 1: Catalytic Cycle & Failure Modes
This diagram illustrates the specific pathway for our pyrazine substrate, highlighting where the 3-methyl and Pyrazine-N factors influence the cycle.
Caption: The catalytic cycle highlights the risk of N-coordination (Red) and the necessity of bulky ligands to maintain the active cycle (Blue/Green).[2]
Diagram 2: Optimization Workflow (Decision Tree)
Use this logic to troubleshoot low yields.
Caption: Decision tree for troubleshooting common reaction failures with chloropyrazines.
References & Grounding
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2] Angewandte Chemie International Edition.[2] (Foundational text on using bulky phosphines for aryl chlorides).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie. (Establishes BrettPhos/RuPhos utility for heteroaromatics).
-
BenchChem Application Note. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine. (General protocols for pyrazine functionalization).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-chloro-5-methoxy-3-methylpyrazine before handling.
Sources
using 2-chloro-5-methoxy-3-methylpyrazine as a pharmaceutical building block
Application Note: Strategic Utilization of 2-Chloro-5-methoxy-3-methylpyrazine in Medicinal Chemistry
Executive Summary
This guide details the chemical utility of 2-chloro-5-methoxy-3-methylpyrazine (CAS: 1393541-24-6) as a high-value scaffold in drug discovery.[1][2] While simple pyrazines are often associated with flavor chemistry (e.g., the "bell pepper" pyrazines), this specific trisubstituted building block offers a unique electronic and steric profile for medicinal chemistry.
Its value lies in the orthogonal reactivity of its three substituents:
-
2-Chloro: An electrophilic "warhead" activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings.[1] -
5-Methoxy: An electron-donating group (EDG) that modulates the ring's electrophilicity and serves as a masked hydroxyl group (convertible to a pyrazinone).[1]
-
3-Methyl: Provides a steric handle to restrict rotameric freedom in protein binding pockets and blocks metabolic oxidation at the typically labile 3-position.[1]
Chemical Profile & Structural Logic
Understanding the electronic environment is prerequisite to successful synthesis.
| Property | Value/Description | Impact on Synthesis |
| Formula | MW: 158.59 g/mol | |
| Electronic Character | Electron-deficient (Pyrazine core) | Highly reactive toward nucleophiles at C2.[1] |
| Regiochemistry | Asymmetric | The C2-Cl is activated by ortho and para ring nitrogens.[1] |
| Sterics | 3-Methyl group | Slight steric hindrance at C2; requires elevated temp for bulky nucleophiles.[1] |
| Solubility | Moderate (DCM, DMSO, MeOH) | Compatible with standard organic synthesis solvents. |
Expert Insight: The Isomer Trap
Caution: Several isomers exist, most notably 2-chloro-3-methoxy-5-methylpyrazine .[1] The relative positions of the chloro and methoxy groups drastically alter reactivity.
-
Target Structure (2-Cl, 5-OMe): The chloride is para to the methoxy group.[1] The resonance donation of the methoxy group into the ring slightly deactivates the C2 position compared to a unsubstituted chloropyrazine, but the inductive withdrawal of the adjacent nitrogen dominates.
-
Verification: Always verify regiochemistry via 1H-NMR (NOE studies) if synthesizing the block de novo.
Reactivity Map & Strategic Workflows
The following diagram illustrates the divergent synthetic pathways accessible from this building block.
Figure 1: Divergent synthetic pathways. The chloride displacement is the primary vector for library generation, while demethylation offers a route to distinct chemotypes.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines
Application: Synthesis of amino-pyrazine cores common in kinase inhibitors (e.g., analogs of Xospata or Odomzo).
Rationale: The 2-chloro position is sufficiently activated to react with primary and secondary amines.[1] However, the electron-donating 5-methoxy group raises the energy barrier compared to 2-chloropyrazine.[1] Standard reflux is often insufficient; microwave irradiation or high-boiling solvents are recommended.[1]
Materials:
-
Substrate: 2-Chloro-5-methoxy-3-methylpyrazine (1.0 eq)[1]
-
Nucleophile: Aniline or aliphatic amine (1.2 eq)
-
Base: DIPEA (2.0 eq) or
(1.5 eq) -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
Step-by-Step Procedure:
-
Charge: In a microwave-safe vial, dissolve the chloropyrazine (1 mmol, 158 mg) in NMP (3 mL).
-
Add: Add the amine (1.2 mmol) followed by DIPEA (2 mmol, 348 µL).
-
Reaction:
-
Method A (Microwave): Seal and irradiate at 140°C for 30–60 minutes .
-
Method B (Thermal): Heat to 120°C for 12–16 hours in a sealed tube.
-
-
Monitor: Check LC-MS for disappearance of starting material (m/z ~159) and formation of product (m/z ~159 - 35 + amine mass).
-
Workup: Dilute with Ethyl Acetate (30 mL), wash with water (3 x 10 mL) to remove NMP. Wash with brine.[1] Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
If conversion is <10%, add a catalytic amount of KF (Potassium Fluoride) or switch to Buchwald conditions (Protocol B). The fluoride anion can stabilize the Meisenheimer complex intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Installing aryl/heteroaryl groups to create biaryl scaffolds.[1]
Rationale: The 5-methoxy group can make the C-Cl bond electron-rich, potentially slowing oxidative addition.[1] Electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical to facilitate this step.
Materials:
-
Substrate: 2-Chloro-5-methoxy-3-methylpyrazine (1.0 eq)[1]
-
Boronic Acid: Ar-
(1.5 eq)[1] -
Catalyst:
(5 mol%) or /XPhos. -
Base:
(2M aqueous solution, 3.0 eq). -
Solvent: 1,4-Dioxane.[1]
Step-by-Step Procedure:
-
Degas: Sparge 1,4-dioxane and 2M
with nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle. -
Charge: Add chloropyrazine (1 mmol), boronic acid (1.5 mmol), and catalyst (0.05 mmol) to a reaction vessel.
-
Solvent: Add degassed dioxane (4 mL) and base solution (1.5 mL).
-
Heat: Heat to 90°C under nitrogen atmosphere for 4–6 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute filtrate with EtOAc/Water. Extract organics.
-
Scavenging: If the product contains residual Pd, treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours.
Advanced Workflow: The "Masked" Pyrazinone
A powerful strategy is to use the methoxy group not just as a substituent, but as a protecting group for the pyrazinone tautomer.
Protocol for Demethylation:
-
Dissolve the methoxy-pyrazine intermediate in dry Acetonitrile.
-
Add Sodium Iodide (NaI, 3.0 eq) and Chlorotrimethylsilane (TMSCl, 3.0 eq). This generates TMSI in situ.[1]
-
Heat to reflux for 2–4 hours.
-
Quench with methanol. The product will tautomerize to the thermodynamically stable pyrazinone (amide-like) form.[1]
Safety & Handling
-
Hazards: Chloropyrazines are skin and eye irritants.[1] Some low-molecular-weight pyrazines are potent lachrymators.[1] Handle in a fume hood.
-
Storage: Store at 2–8°C under inert gas. The methoxy group is stable, but the chloropyrazine core can hydrolyze slowly in moist air over months.
-
Odor: This compound likely possesses a strong, nutty/vegetal odor (characteristic of methoxypyrazines).[3] Double-bag waste to avoid laboratory contamination.
References
-
Lukin, O. et al. (2019).[4] Advanced Functionalized Pyrazines for Applications in Drug Discovery. Life Chemicals.[1][4]
-
Miniyar, P. B. et al. (2013). Pyrazine: A Promising Scaffold for Anticancer Activity.[1] Mini-Reviews in Medicinal Chemistry.
- Roughley, S. D. & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on metabolic stability of methyl-pyrazines).
-
PubChem Compound Summary. (2023). 2-Methoxy-3-methylpyrazine.[1][2][5][6] National Center for Biotechnology Information.[1] (Structural analog data).
-
BenchChem Application Note. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine.
Sources
- 1. 870543-99-0|2-Chloro-3-methoxy-5-methylpyrazine|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 4. lifechemicals.com [lifechemicals.com]
- 5. echemi.com [echemi.com]
- 6. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: C2-Functionalization of the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, with substituted pyrazines appearing in numerous FDA-approved drugs and functional organic materials.[1][2] The regioselective functionalization of the pyrazine ring, particularly at the C2 position, is a critical transformation for analogue synthesis and the development of novel molecular entities. This guide provides an in-depth analysis of key synthetic strategies for C2-functionalization, offering both mechanistic insights and detailed, field-proven protocols. We will explore methodologies ranging from classical deprotometalation to modern C-H activation techniques, equipping researchers with the knowledge to strategically modify this important heterocycle.
Introduction: The Strategic Importance of C2-Functionalized Pyrazines
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern chemical research.[3] Its unique electronic properties, arising from the two electron-withdrawing nitrogen atoms, render the ring electron-deficient and influence its reactivity.[3] Functionalization at the C2 position is of particular interest as it allows for the introduction of a wide array of substituents that can modulate the steric and electronic properties of the molecule, profoundly impacting its biological activity or material characteristics.
For instance, the antiviral drug Favipiravir, which contains a functionalized pyrazine core, highlights the therapeutic potential of this class of compounds.[4] Furthermore, pyrazine derivatives are integral components of various natural products and are widely used in the flavor and fragrance industry.[3][5] The ability to selectively introduce functionality at the C2 position is therefore a powerful tool for drug discovery and materials development.
Core Strategies for C2-Functionalization
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack but challenging for electrophilic substitution.[6] Consequently, the primary strategies for C2-functionalization rely on generating a nucleophilic pyrazine species or employing transition-metal-catalyzed cross-coupling and C-H activation reactions.
Diagram 1: Overview of C2-Functionalization Strategies
Caption: Key pathways for pyrazine C2-functionalization.
Deprotonative Metalation: Generating a Pyrazinyl Nucleophile
Direct deprotonation of the pyrazine ring at the C2 position is a powerful method for introducing a variety of electrophiles. This approach leverages the increased acidity of the C-H bonds adjacent to the nitrogen atoms.
Mechanistic Insight: The use of strong, non-nucleophilic bases like lithium amides (e.g., LiTMP) is crucial to avoid competitive nucleophilic addition to the electron-deficient ring.[7] The resulting lithiated pyrazine is a potent nucleophile but can be unstable. To mitigate this, in situ trapping with an electrophile or transmetalation to a more stable organometallic species (e.g., zinc or gallium) is often employed.[7][8][9] This "trans-metal-trapping" (TMT) strategy enhances the stability and selectivity of the reaction.[7][8]
This protocol describes the C2-iodination of pyrazine via a lithium-zincate intermediate, which provides a stable and reactive species for subsequent functionalization.[9]
Materials:
-
Pyrazine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Zinc Chloride (ZnCl₂)
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add 2,2,6,6-tetramethylpiperidine (1.5 equivalents).
-
Slowly add n-butyllithium (1.5 equivalents) and stir for 30 minutes at -78 °C to form LiTMP.
-
In a separate flask, dissolve ZnCl₂ (0.5 equivalents) and TMEDA (0.5 equivalents) in anhydrous THF.
-
Add the ZnCl₂·TMEDA solution to the LiTMP solution at -78 °C.
-
Add pyrazine (1.0 equivalent) dissolved in a small amount of anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and add a solution of iodine (1.2 equivalents) in THF dropwise until the iodine color persists.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-iodopyrazine.
Data Summary Table 1: Deprotonative Metalation of Pyrazine
| Base System | Electrophile | Product | Yield (%) | Reference |
| LiTMP (4 equiv) | I₂ | 2-Iodopyrazine | 39-65 | [7] |
| ZnCl₂·TMEDA/LiTMP | I₂ | 2-Iodopyrazine | Good | [9] |
| Ga(CH₂SiMe₃)₃/LiTMP | I₂ | 2-Iodopyrazine | High | [7] |
| [(PMDETA)LiZn(tBu)₃] | - | 2,5-Di-tert-butylpyrazine | - | [8][10] |
Diagram 2: Workflow for LiTMP-Mediated C2-Iodination
Caption: LiTMP-mediated C2-iodination workflow.
Halogenation and Subsequent Cross-Coupling
A two-step approach involving initial halogenation of the pyrazine ring followed by a transition-metal-catalyzed cross-coupling reaction is a highly versatile and widely used strategy.[11] This method allows for the introduction of a vast array of carbon- and heteroatom-based substituents.
Mechanistic Insight: Direct halogenation of pyrazine can be challenging and may require harsh conditions.[12] However, once a halopyrazine is obtained, it serves as an excellent electrophilic partner in cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are commonly employed.[11][13] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
This protocol details a typical palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C2 position.
Materials:
-
2-Chloropyrazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 2-chloropyrazine (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-arylpyrazine.
Data Summary Table 2: Cross-Coupling Reactions of 2-Halopyrazines
| Coupling Reaction | Electrophile | Nucleophile/Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 2-Halopyrazine | Arylboronic acid | Pd(OAc)₂/Phosphine Ligand | 2-Arylpyrazine | [11][13] |
| Stille | 2-Halopyrazine | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Arylpyrazine | [11][13] |
| Sonogashira | 2-Halopyrazine | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 2-Alkynylpyrazine | [11][13] |
| Heck | 2-Halopyrazine | Alkene | Pd(OAc)₂/Phosphine Ligand | 2-Alkenylpyrazine | [11][13] |
| Buchwald-Hartwig | 2-Halopyrazine | Amine | Pd Catalyst/Buchwald Ligand | 2-Aminopyrazine | [14] |
Direct C-H Activation
Direct C-H functionalization is an atom-economical and increasingly popular strategy that avoids the pre-functionalization step of halogenation.[15] These reactions typically employ transition metal catalysts to selectively activate a C-H bond for coupling with a suitable partner.
Mechanistic Insight: For electron-deficient heterocycles like pyrazine, iron-catalyzed cross-coupling with organoboron species has proven effective.[16] The proposed mechanism involves the generation of aryl radicals from the arylboronic acid, which then attack the pyrazine ring. The use of an oxidant is necessary to facilitate the catalytic cycle.[16]
This protocol outlines a method for the direct arylation of pyrazine using an iron catalyst.[16]
Materials:
-
Pyrazine
-
Arylboronic acid (2.0 equivalents)
-
Iron(II) acetylacetonate (Fe(acac)₂) (10 mol%)
-
Potassium persulfate (K₂S₂O₈) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (1.0 equivalent)
-
1,2-Dichloroethane (DCE) and water (1:1 mixture)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask open to the air, combine pyrazine (1.0 equivalent), the arylboronic acid (2.0 equivalents), Fe(acac)₂ (10 mol%), K₂S₂O₈ (2.0 equivalents), and TBAB (1.0 equivalent).
-
Add the DCE/water (1:1) solvent mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Diagram 3: C-H Activation Catalytic Cycle
Caption: Proposed iron-catalyzed C-H arylation cycle.
Conclusion and Future Outlook
The C2-functionalization of the pyrazine ring is a well-established yet continually evolving field. While traditional methods like deprotometalation and cross-coupling of halopyrazines remain robust and reliable, the advent of direct C-H functionalization offers more atom-economical and environmentally benign alternatives. Future research will likely focus on expanding the scope of C-H activation reactions, developing more efficient and selective catalysts, and exploring novel functionalization strategies to access even more diverse and complex pyrazine derivatives for applications in medicine and materials science.
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Hevia, E., et al. (2013). New Lithium-Zincate Approaches for the Selective Functionalization of Pyrazine: Direct Dideprotozincation vs. Nucleophilic Alkylation. ChemInform, 44(32). [Link]
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Seggio, A., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-6605. [Link]
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Kastrati, A., et al. (2023). Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. Chemical Science, 14(38), 10526-10534. [Link]
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Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-2648. [Link]
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Comins, D. L., & O'Connor, S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3433-3443. [Link]
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Kumar, A., & Singh, A. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry–A European Journal. [Link]
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Öcal, N., & Er, M. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3969-3986. [Link]
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Kumar, A., & Singh, A. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. [Link]
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Gandeepan, P., & Ackermann, L. (2018). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 16(34), 6113-6135. [Link]
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Wang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457-14467. [Link]
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Wang, D., et al. (2017). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 2(7), 3465-3474. [Link]
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Fernández, I., et al. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 21, 1-10. [Link]
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Fernández, I., et al. (2025). Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. Beilstein Journals. [Link]
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Application Note & Protocols: Synthesis of Novel Flavor Compounds from 2-Chloro-5-methoxy-3-methylpyrazine
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 2-chloro-5-methoxy-3-methylpyrazine as a versatile precursor for the synthesis of novel flavor compounds. Pyrazines are a critical class of heterocyclic compounds responsible for roasted, nutty, and Maillard-type flavors in a vast array of foods.[1][2] This guide moves beyond simple descriptions, offering detailed protocols for the functionalization of the pyrazine core using modern palladium-catalyzed cross-coupling reactions. We present two field-proven protocols: a Suzuki-Miyaura C-C bond formation to generate an aryl-substituted pyrazine and a Buchwald-Hartwig C-N bond formation to produce an amino-substituted derivative. The causality behind experimental choices, detailed reaction mechanisms, and robust analytical characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.
Precursor Profile: 2-Chloro-5-methoxy-3-methylpyrazine
2-Chloro-5-methoxy-3-methylpyrazine is an activated heteroaromatic halide, primed for synthetic diversification. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, significantly facilitates the oxidative addition of a palladium catalyst to the C-Cl bond, making it an excellent substrate for cross-coupling chemistry.[3][4][5] This inherent reactivity allows for the introduction of diverse functionalities at the C2 position, thereby enabling the systematic exploration of structure-activity relationships in flavor chemistry.
Chemical Properties & Safety Data
| Property | Value |
| IUPAC Name | 2-Chloro-5-methoxy-3-methylpyrazine |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid |
| Reactivity | Susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling |
| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7][8] Avoid inhalation of vapors and contact with skin and eyes.[7][8] |
| Storage | Store in a tightly sealed container in a cool, dry place away from ignition sources.[7][9] |
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful transformations in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[10] Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools for constructing C-C and C-N bonds, respectively, with high efficiency and functional group tolerance.[10][11][12] For flavor synthesis, these methods allow for the precise modification of a core scaffold like 2-chloro-5-methoxy-3-methylpyrazine to generate a library of new molecules with potentially unique and valuable organoleptic properties.
Caption: General workflow for flavor compound diversification.
Protocol 1: Synthesis of 2-Aryl-5-methoxy-3-methylpyrazines via Suzuki-Miyaura Coupling
Principle & Rationale
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an aryl halide and an organoboron compound.[10][13] This protocol details the coupling of 2-chloro-5-methoxy-3-methylpyrazine with phenylboronic acid.
Causality of Component Selection:
-
Catalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is chosen for its high efficiency in coupling heteroaryl chlorides. The bulky, electron-rich dppf ligand facilitates the oxidative addition step and prevents catalyst decomposition, leading to higher yields compared to simpler phosphine ligands.[3]
-
Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid and facilitate the transmetalation step. Potassium carbonate is effective, cost-efficient, and generally avoids side reactions like ester hydrolysis that can occur with stronger bases.
-
Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is used. Dioxane solubilizes the organic reactants and catalyst, while water is essential for dissolving the inorganic base and promoting the catalytic cycle.
Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of 5-Methoxy-3-methyl-2-phenylpyrazine
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-methoxy-3-methylpyrazine (1.0 mmol, 158.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 40.8 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-methoxy-3-methyl-2-phenylpyrazine.
Data Summary Table
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-methoxy-3-methylpyrazine | 1.0 | 158.59 | 158.6 mg |
| Phenylboronic Acid | 1.2 | 121.93 | 146.3 mg |
| K₂CO₃ | 3.0 | 138.21 | 414.6 mg |
| Pd(dppf)Cl₂ | 0.05 | 816.64 | 40.8 mg |
| Solvent | Volume | ||
| 1,4-Dioxane / Water (4:1) | 10 mL | ||
| Conditions | Value | ||
| Temperature | 90 °C | ||
| Time | 12 hours | ||
| Expected Yield | 75-90% |
Protocol 2: Synthesis of 2-Amino-5-methoxy-3-methylpyrazines via Buchwald-Hartwig Amination
Principle & Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[11][14][15] It is a powerful method for synthesizing aromatic amines, which often possess savory, umami, or roasted flavor characteristics.[11]
Causality of Component Selection:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for coupling heteroaryl chlorides with a wide range of amines. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. Xantphos is a bulky, wide-bite-angle phosphine ligand that promotes the reductive elimination step and prevents the formation of inactive catalyst species, which is crucial for efficient C-N bond formation.[16]
-
Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active aminyl species for the catalytic cycle. Weaker bases are often ineffective for this transformation.[16]
-
Solvent (Toluene): Anhydrous toluene is a standard high-boiling, non-polar solvent that effectively solubilizes the reactants and is compatible with the strong base used.
Reaction Mechanism
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N,N,5-Trimethyl-3-methoxypyrazin-2-amine
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg).
-
Catalyst Pre-complexing: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg). Add anhydrous toluene (2 mL) and stir for 10 minutes under an inert atmosphere until a homogeneous solution forms.
-
Reactant Addition: To the Schlenk tube, add 2-chloro-5-methoxy-3-methylpyrazine (1.0 mmol, 158.6 mg). Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL). Add the pre-formed catalyst solution via syringe. Finally, add dimethylamine (2.0 M solution in THF, 1.2 mmol, 0.6 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure product.
Data Summary Table
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-methoxy-3-methylpyrazine | 1.0 | 158.59 | 158.6 mg |
| Dimethylamine (2.0 M in THF) | 1.2 | 45.08 | 0.6 mL |
| NaOt-Bu | 1.4 | 96.10 | 134.5 mg |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18.3 mg |
| Xantphos | 0.04 | 577.63 | 23.1 mg |
| Solvent | Volume | ||
| Anhydrous Toluene | 7 mL | ||
| Conditions | Value | ||
| Temperature | 100 °C | ||
| Time | 16 hours | ||
| Expected Yield | 70-85% |
Characterization of Synthesized Flavor Compounds
Accurate characterization is essential to confirm the structure and purity of the newly synthesized compounds. A multi-technique approach is recommended for a self-validating system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile flavor compounds.[17][18][19] It provides information on the purity of the compound (a single peak in the chromatogram) and its molecular weight (from the mass spectrum), which serves as initial confirmation of a successful reaction.[17] GC can also be coupled with an olfactometry (GC-O) port to directly assess the odor profile of the synthesized compound as it elutes from the column.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for unambiguous structural elucidation.[21]
-
¹H NMR: Confirms the presence and connectivity of protons in the molecule. The disappearance of the pyrazine proton signal adjacent to the original chlorine atom and the appearance of new signals (e.g., from the new phenyl or N-methyl groups) confirms the transformation.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming its structure.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the synthesized compound.
References
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- methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. (n.d.). The Good Scents Company.
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Grignard reaction protocols involving chloropyrazine moieties
Application Note: Advanced Grignard Protocols for Chloropyrazine Functionalization
Part 1: Strategic Overview
Chloropyrazines represent a unique challenge and opportunity in medicinal chemistry. As electron-deficient N-heterocycles, they are classically viewed as electrophiles in Nucleophilic Aromatic Substitution (
This guide details two orthogonal protocols that leverage Grignard reagents to manipulate chloropyrazine moieties:
-
Transition-Metal Catalyzed Cross-Coupling (Kumada): Using Grignard reagents as nucleophiles to displace the chloride, forming C-C bonds.[1] We focus on Iron (Fe) catalysis as a sustainable, high-performance alternative to Palladium.[2]
-
Directed Magnesiation (Turbo-Hauser): Using specialized "Turbo" bases to functionalize the pyrazine ring while retaining the chloride, enabling subsequent derivatization.
Part 2: Scientific Integrity & Protocols
Protocol A: Iron-Catalyzed Kumada Cross-Coupling
Target: Displacement of Chlorine with Alkyl/Aryl groups.
The Mechanistic Rationale:
While Palladium (Suzuki/Stille) is standard, it often struggles with electron-deficient aryl chlorides without expensive ligands. Nickel is effective but toxic. Iron catalysis (specifically the Fürstner protocol) is superior here because the active species, an "Inorganic Grignard" complex
Materials:
-
Substrate: 2-Chloropyrazine (1.0 equiv).
-
Grignard Reagent: Aryl- or Alkylmagnesium bromide/chloride (1.2–1.5 equiv).
-
Catalyst: Iron(III) acetylacetonate [Fe(acac)
] (5 mol%). -
Ligand (Optional but recommended for alkyls): TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%) or PEG-400 additives.
-
Solvent: Anhydrous THF (Iron catalysis is highly solvent-dependent; THF is critical for the active species stability).
Step-by-Step Protocol:
-
Catalyst Activation (The "Color Change" Check):
-
In a flame-dried Schlenk flask under Argon, dissolve 2-chloropyrazine (10 mmol) and Fe(acac)
(0.5 mmol, 5 mol%) in anhydrous THF (20 mL). -
Observation: The solution should be a clear, reddish-orange color.
-
Cool the mixture to 0 °C . (Iron catalysts are active; room temperature addition can lead to exotherms and homocoupling).
-
-
Grignard Addition:
-
Add the Grignard reagent dropwise via syringe pump (rate: 1 mL/min).
-
Critical Mechanistic Step: Upon the first drops, the solution will turn dark brown/black. This indicates the reduction of Fe(III) to the active low-valent iron species.
-
Temperature Control: Maintain internal temperature < 5 °C during addition to prevent polymerization of the pyrazine.
-
-
Reaction Propagation:
-
Once addition is complete, allow the reaction to warm to Room Temperature (25 °C).
-
Stir for 1–3 hours. Monitor via GC-MS or HPLC. (TLC is often misleading due to the streaking of magnesium salts).
-
Endpoint: Disappearance of 2-chloropyrazine.
-
-
Quench and Workup:
-
Cool back to 0 °C. Quench carefully with saturated aqueous NH
Cl (exothermic!). -
Dilute with EtOAc. Add a small amount of dilute HCl (1M) to solubilize iron salts (prevents emulsion).
-
Wash organic layer with brine, dry over MgSO
, and concentrate.
-
Data Validation (Typical Yields):
| Grignard Reagent (R-MgX) | Product (2-R-pyrazine) | Yield (%) | Notes |
| Phenyl-MgBr | 2-Phenylpyrazine | 88% | Fast reaction (<1 h) |
| 4-Fluoro-Ph-MgBr | 2-(4-F-Ph)-pyrazine | 82% | Electronic tolerance good |
| n-Hexyl-MgBr | 2-Hexylpyrazine | 74% | Requires TMEDA to prevent isomerization |
Protocol B: Regioselective Magnesiation (Turbo-Hauser)
Target: Functionalization of the ring (C-H to C-E) preserving the C-Cl bond.
The Mechanistic Rationale: Standard Grignards (R-MgX) will attack the C-Cl bond or add nucleophilically to the ring. To deprotonate the ring selectively, we use Knochel-Hauser Base (TMPMgCl·LiCl).[3][4][5][6][7][8][9] The LiCl breaks oligomeric aggregates, increasing the kinetic basicity of the TMP (tetramethylpiperidide) amide, allowing deprotonation at -40 °C to -78 °C without disturbing the sensitive C-Cl bond.
Materials:
-
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).
-
Substrate: 2-Chloropyrazine.
-
Electrophile: Aldehydes, Iodine, Allyl bromide, etc.
Step-by-Step Protocol:
-
Base Preparation (or Commercial Source):
-
Use commercially available TMPMgCl·LiCl or prepare in situ by reacting TMP-H with
PrMgCl·LiCl at room temperature for 24h.
-
-
Metalation (The "Kinetic Control" Step):
-
Charge a dry flask with 2-chloropyrazine (5 mmol) in THF (10 mL).
-
Cool to -78 °C . (Crucial: Higher temperatures favor nucleophilic attack on the Cl-bearing carbon).
-
Add TMPMgCl[3][5][9][10]·LiCl (1.1 equiv) dropwise over 10 minutes.
-
Stir at -78 °C for 30 minutes.
-
Mechanistic Insight: Metalation occurs preferentially at C3 (ortho to Cl) due to the inductive acidifying effect of the Chlorine and coordination to the Pyrazine Nitrogen.
-
-
Electrophile Trapping:
-
Add the Electrophile (1.2 equiv) (e.g., Benzaldehyde, I
) dissolved in THF. -
Allow the mixture to warm slowly to 0 °C over 1 hour.
-
Self-Validating Check: If using an aldehyde, the color usually shifts from dark red (magnesiated species) to pale yellow (alkoxide).
-
-
Workup:
-
Quench with sat. NH
Cl. Extract with DCM (Chloropyrazines are often more soluble in DCM than Ether).
-
Part 3: Visualization & Logic
Workflow 1: Iron-Catalyzed Cross-Coupling Cycle
Caption: Figure 1. The catalytic cycle for Iron-catalyzed Kumada coupling. Note the regeneration of the active low-valent Iron species.
Workflow 2: Regioselective Magnesiation Logic
Caption: Figure 2. Regioselective functionalization pathway. The bulky TMP base directs metalation ortho to the Chlorine atom.
References
-
Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology. ResearchGate. [Link]
-
Iron-Catalyzed Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
-
Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Figshare (Knochel Group). [Link]
-
A LiCl-Mediated Br/Mg Exchange Reaction (Turbo Grignard Foundation). Organic Chemistry Portal. [Link]
-
Preparation of tmpMgCl·LiCl (Organic Syntheses). Organic Syntheses. [Link][4][6][9][11]
Sources
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Iron-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 3. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 4. figshare.com [figshare.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
purification methods for 2-chloro-5-methoxy-3-methylpyrazine from crude mixtures
Welcome to the technical support guide for the purification of 2-chloro-5-methoxy-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with isolating this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that form the basis of a sound purification strategy.
Q1: What are the key physical properties I should be aware of for 2-chloro-5-methoxy-3-methylpyrazine?
Understanding the physical properties of your target compound is critical for selecting an appropriate purification method. While extensive experimental data for this specific molecule is not broadly published, we can estimate its properties based on its structural analogues like 2-methoxy-3-methylpyrazine and 2-chloro-5-methylpyrazine.[1][2][3]
Table 1: Estimated Physical Properties of 2-Chloro-5-methoxy-3-methylpyrazine
| Property | Estimated Value | Rationale & Significance |
| Molecular Formula | C₆H₇ClN₂O | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | ~158.58 g/mol | Calculated from the molecular formula; crucial for stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Pyrazine derivatives are often liquids or low-melting solids.[3][4] Color may indicate impurities. |
| Boiling Point | > 170 °C (at atm. pressure) | The related 2-methoxy-3-methylpyrazine boils at 62°C under 16 mmHg vacuum.[3] The addition of a chlorine atom will significantly increase the boiling point, making vacuum distillation the preferred method to prevent thermal decomposition. |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, MTBE); limited solubility in water. | This property is fundamental for designing liquid-liquid extraction (LLE) and chromatography systems.[4][5] |
| Polarity | Moderately polar | The presence of the methoxy group and nitrogen atoms makes it more polar than simple alkylpyrazines, influencing its behavior in chromatography. |
Q2: What are the common impurities I should anticipate in my crude reaction mixture?
A successful purification is predicated on knowing what you are separating. Impurities in pyrazine synthesis typically stem from starting materials, side reactions, or incomplete reactions.[6]
-
Unreacted Starting Materials: Depending on the synthetic route, precursors used for chlorination or methoxylation may persist.
-
Regioisomers: The synthesis might yield isomers, for example, where the chloro and methoxy groups are at different positions on the pyrazine ring. These can be particularly challenging to separate due to very similar physical properties.
-
Over-chlorinated or Over-methylated Byproducts: The reaction conditions might lead to the formation of di-chloro or di-methoxy species.
-
Hydrolyzed Byproducts: The methoxy group could be hydrolyzed back to a hydroxyl group, creating a more polar impurity (e.g., 2-chloro-5-hydroxy-3-methylpyrazine).
-
Imidazole Byproducts: In some pyrazine syntheses, imidazole derivatives can form as significant impurities, which are generally more polar.[5][7]
Q3: How do I select the most effective primary purification method?
The choice of purification technique depends on the physical state of your crude product, the nature of the impurities, and the scale of your experiment. The following decision tree provides a logical pathway for method selection.
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Column Chromatography Problems
-
Q: My compound is streaking badly on the silica gel column. What's causing this and how can I fix it?
-
A: Causality & Solution: Streaking is often caused by overloading the column or poor solubility in the mobile phase. The acidic nature of silica gel can also interact with the basic nitrogen atoms of the pyrazine ring.
-
Reduce Load: Ensure you are not loading more than 1-5% of the silica gel weight with your crude product.
-
Modify Eluent: Add a small amount (0.1-1%) of a polar solvent like methanol or a base like triethylamine to the eluent system. Triethylamine can neutralize the acidic sites on the silica, preventing strong interactions and reducing tailing.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This ensures a narrow starting band.
-
-
-
Q: My target compound is co-eluting with an impurity. How can I achieve better separation?
-
A: Causality & Solution: Co-elution occurs when compounds have very similar affinities for the stationary and mobile phases.
-
Shallow the Gradient: If using a gradient, make it shallower (e.g., from 5% to 15% ethyl acetate in hexane over 20 column volumes instead of 5). This increases the resolution between closely eluting spots.
-
Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try a system like dichloromethane/methanol. A mixture of 90/10 hexane/ethyl acetate has been shown to provide good separation for some pyrazines.[5][7]
-
Change Stationary Phase: If silica is not working, consider using a different stationary phase like alumina (which is basic and may offer different selectivity) or a reverse-phase C18 silica for highly non-polar impurities.[5]
-
-
Recrystallization Problems
-
Q: I've tried several solvents, but my compound either doesn't dissolve or dissolves completely, even when cold. What should I do?
-
A: Causality & Solution: This is a classic solvent selection problem. The ideal recrystallization solvent dissolves the compound when hot but not when cold. When no single solvent works, a two-solvent system is the answer.[8]
-
Select a "Soluble" Solvent: Find a solvent that dissolves your compound well at room temperature (e.g., dichloromethane or ethyl acetate).
-
Select a "Non-Soluble" Solvent: Find a solvent in which your compound is poorly soluble (e.g., hexane or pentane). The two solvents must be miscible.
-
Perform Two-Solvent Recrystallization: Dissolve your crude product in the minimum amount of the hot "soluble" solvent. Then, add the "non-soluble" solvent dropwise while the solution is still hot until you see persistent cloudiness. Add a drop or two of the "soluble" solvent to redissolve the cloudiness and then allow the solution to cool slowly.[8][9]
-
-
-
Q: My purification resulted in an oil instead of crystals. How do I handle this?
-
A: Causality & Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with impurities).
-
Add More Solvent: Re-heat the solution to dissolve the oil, add more of the "soluble" solvent, and try cooling again. This lowers the saturation point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Trituration: If all else fails, remove the solvent and try trituration. Add a small amount of a non-solvent and vigorously stir or grind the oil with a spatula. This can sometimes induce crystallization and wash away soluble impurities.
-
-
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification experiments. Always perform small-scale trials first to optimize conditions.
Protocol 1: Column Chromatography on Silica Gel
This protocol is designed for purifying 1-2 grams of crude 2-chloro-5-methoxy-3-methylpyrazine.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your target compound an Rf value of ~0.25-0.35.
-
Table 2: Suggested Starting Eluent Systems for TLC
System # Solvents Ratio (v/v) Notes 1 Hexane / Ethyl Acetate 90:10 A good starting point for moderately polar compounds.[5][10] 2 Hexane / Ethyl Acetate 80:20 For slightly more polar compounds or to increase Rf. 3 Dichloromethane 100% For compounds that do not move in Hex/EtOAc. | 4 | Dichloromethane / Methanol | 98:2 | For more polar compounds. |
-
-
Column Preparation:
-
Select a glass column with a diameter where the silica height will be ~15-20 cm. For 1g of crude, a 40g silica gel cartridge or a 3-4 cm diameter glass column is appropriate.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting eluent (e.g., 90:10 Hexane/EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material (~1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude material onto ~2 g of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions (e.g., 10-15 mL per fraction).
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., permanganate).
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Protocol 2: Vacuum Distillation
This method is ideal for purifying thermally sensitive, volatile liquids on a multi-gram scale.
-
Apparatus Setup:
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Use a magnetic stir bar or capillary bubbler to ensure smooth boiling.[9]
-
Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Distillation Process:
-
Place the crude material in the boiling flask (do not fill more than two-thirds full).
-
Slowly apply vacuum to the system. Observe for any vigorous bubbling from residual solvents.
-
Once the system is at a stable, low pressure (e.g., <1 mmHg), slowly begin to heat the boiling flask using an oil bath.
-
Collect the fraction that distills over at a constant temperature. The boiling point will be significantly lower than at atmospheric pressure. For reference, 2-methoxy-3-methylpyrazine boils at 62 °C at 16 mmHg.[3]
-
Monitor the purity of the distillate by GC or TLC.
-
Part 4: General Purification Workflow
The following diagram illustrates a comprehensive workflow for purifying 2-chloro-5-methoxy-3-methylpyrazine from a crude reaction mixture.
References
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of pyrazine derivatives.
- BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- Pharmaffiliates. (n.d.). Pyrazine-impurities.
- Ventos. (n.d.). 2-METHOXY-3(5/6)-METHYLPYRAZINE.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyrazine. PubChem.
- Borys, A., & Peterson, D. G. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
- DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
- Unknown. (n.d.). Recrystallization - Part 2.
- CymitQuimica. (n.d.). CAS 2847-30-5: 2-Methoxy-3-methylpyrazine.
- The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5.
- ECHEMI. (n.d.). 2-Methoxy-3(or 5)-methylpyrazine | 68378-13-2.
- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
Sources
- 1. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. CAS 2847-30-5: 2-Methoxy-3-methylpyrazine | CymitQuimica [cymitquimica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
overcoming solubility issues with 2-chloro-5-methoxy-3-methylpyrazine
Technical Support Center: Solubility Optimization for 2-Chloro-5-methoxy-3-methylpyrazine
Product Reference: 2-Chloro-5-methoxy-3-methylpyrazine (CAS: 870543-99-0) Chemical Class: Halogenated Alkoxypyrazine Primary Application: Pharmaceutical Intermediate (Suzuki coupling, S_NAr), Flavor Chemistry Precursor.[1]
Introduction: The "Grease Ball" Challenge
Welcome to the Technical Support Center. You are likely here because 2-chloro-5-methoxy-3-methylpyrazine is precipitating out of your reaction mixture, clogging your HPLC lines, or failing to dissolve in your bioassay media.
The Root Cause: This molecule exhibits a classic "grease ball" profile.[1] The pyrazine core is lipophilic; the addition of a chlorine atom (electron-withdrawing, lipophilic) and a methyl group further reduces aqueous solubility.[1] While the methoxy group adds a dipole, it lacks hydrogen bond donors.[1] Consequently, this compound relies entirely on Van der Waals forces and dipole-dipole interactions, making it insoluble in water and prone to "oiling out" rather than crystallizing in mixed solvents.[1]
This guide provides modular troubleshooting for Synthesis, Analysis, and Formulation.
Module 1: Solvent Selection & Dissolution
User Question: "I cannot get the solid to dissolve in methanol or water. What solvent system should I use?"
Technical Insight: Water is thermodynamically unfavorable due to the hydrophobic effect . The water network must break to accommodate the non-polar chloro-methyl-pyrazine face, which is energetically costly.[1] Simple alcohols (MeOH, EtOH) may work at low concentrations but often fail at process scale (>100 mg/mL).[1]
Troubleshooting Protocol:
-
Primary Solvent Switch: Move to Aprotic Polar Solvents .
-
Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Why: These solvents have high dielectric constants and strong dipole moments that interact with the pyrazine nitrogens and the methoxy oxygen, overcoming the lattice energy.
-
-
Non-Polar Alternatives (For Synthesis):
Solvent Compatibility Matrix:
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Aqueous | Water, PBS | Insoluble | Avoid.[1] Will precipitate immediately. |
| Protic | Methanol, Ethanol | Poor to Moderate | Use only with heat or as a co-solvent (<10%).[1] |
| Aprotic Polar | DMSO, DMF, DMAc | Excellent | Ideal for stock solutions (up to 100 mM).[1] |
| Chlorinated | DCM, Chloroform | High | Ideal for extraction and workup.[1] |
| Ethers | THF, 1,4-Dioxane | Good | Preferred for Suzuki/Buchwald couplings.[1] |
Module 2: Reaction Optimization (Synthesis)
User Question: "My Suzuki coupling yield is low. The reaction mixture turns cloudy after adding the base.[1] Is the starting material crashing out?"
Technical Insight:
Yes. In typical Suzuki conditions (e.g., Dioxane/Water 4:1), the addition of an aqueous base (like
Troubleshooting Protocol:
-
Switch to a Single-Phase Organic Base:
-
Implement Phase Transfer Catalysis (PTC):
-
If you must use an aqueous base, add TBAB (Tetrabutylammonium bromide) (5 mol%).[1]
-
Mechanism: TBAB shuttles the hydroxide/carbonate anions into the organic layer, allowing the reaction to occur in the solvent where your pyrazine is dissolved.
-
-
Temperature Control:
-
Do not cool the reaction below 40°C during addition steps. Pyrazines often have steep solubility curves; keeping the system warm prevents supersaturation and precipitation.
-
Module 3: Bioassay & Formulation
User Question: "I need to dose this compound in mice (IV/PO) or run a cell assay. It precipitates in the buffer immediately."[1]
Technical Insight: You cannot rely on pH adjustment.[1] Pyrazines are very weak bases (pKa < 1.0 due to the electron-withdrawing Chlorine).[1] Adding acid (HCl) will likely not form a stable salt in water and may hydrolyze the methoxy group.[1] You must use Cosolvents or Complexation .[1]
Troubleshooting Protocol:
Option A: The "Golden Triangle" Vehicle (For IV/IP Dosing) Do not use saline alone.[1] Use this mixture:
-
10% DMSO (Solubilizer)
-
40% PEG-400 (Cosolvent/Viscosity modifier)[1]
-
50% Water (Added last and slowly)
Option B: Cyclodextrin Complexation (For Cell Culture)
-
Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1]
-
Protocol: Dissolve 20% w/v HP-β-CD in water.[1] Add the pyrazine (dissolved in a minimum amount of DMSO) dropwise with vigorous vortexing.
-
Mechanism: The lipophilic chloropyrazine gets encapsulated inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in the media.
Visualizing the Solution Strategy
The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your experimental stage.
Caption: Decision tree for selecting the optimal solubilization method based on experimental context (Synthesis, Analysis, or Biology).
Frequently Asked Questions (FAQs)
Q1: Can I make the HCl salt to improve water solubility? A: Not recommended. While pyrazines have nitrogen atoms, the electron-withdrawing chlorine at the C2 position and the resonance effects of the methoxy group significantly lower the pKa (likely < 1.0). The molecule is too weakly basic to form a stable salt with HCl in water; it will likely dissociate and precipitate back out as the free base, or the acidic conditions may hydrolyze the methoxy ether.
Q2: I see "oiling out" instead of crystals. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with methoxy-pyrazines.[1]
-
Fix: Seed the mixture with a tiny crystal of the pure compound if available.
-
Fix: Use a solvent system with a higher boiling point difference (e.g., Toluene/Heptane) and cool very slowly.[1] Rapid cooling traps impurities and promotes oiling.[1]
Q3: Is this compound light sensitive? A: Halogenated heterocycles can be photolabile.[1] While 2-chloro-5-methoxy-3-methylpyrazine is relatively stable, solutions in DMSO or DCM should be kept in amber vials to prevent potential dechlorination or radical side reactions over long storage periods.[1]
References
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.
-
Joshi, H. et al. (2004).[1] "Bioavailability enhancement of poorly water-soluble drugs: an overview." International Journal of PharmTech Research.[2] (General principles of cosolvency applied to lipophilic heterocycles).
-
Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
PubChem Compound Summary. (2024). "Chloropyrazine Derivatives: Physicochemical Properties." National Center for Biotechnology Information.[1]
-
Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] (Review on solid dispersions and pH pitfalls).
Sources
preventing hydrolysis of the chloro group in pyrazine derivatives
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Hydrolysis in Chloropyrazine Derivatives
Welcome to the Heterocycle Stability Center
You are likely reading this because your chloropyrazine starting material—or a late-stage intermediate—has degraded into a hydroxypyrazine (often tautomerizing to a pyrazinone) during a critical reaction or purification step.
The Core Problem: Pyrazine rings are significantly electron-deficient (π-deficient). The introduction of a chloro-substituent further lowers the LUMO energy, making the C-Cl carbon highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides the mechanistic insights and protocols necessary to win the kinetic race between your desired transformation and this parasitic hydrolysis.
PART 1: Reaction Optimization (Synthesis Phase)
The Kinetic Challenge: In transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), you are racing two competing pathways:
-
The Desired Cycle: Oxidative addition of Pd(0) to the C-Cl bond.
-
The Parasitic Pathway: Direct nucleophilic attack (
) by hydroxide or water on the C-Cl bond.
Visualizing the Competition
The following diagram illustrates the divergence point where yield is lost.
Figure 1: Kinetic competition between catalytic coupling and S_NAr hydrolysis. To preserve yield,
Troubleshooting Guide: Reaction Conditions
| Symptom | Diagnosis | Corrective Action |
| Formation of "Pyrazinone" byproduct | High pH Hydrolysis. Strong aqueous bases (NaOH, KOH) generate high concentrations of | Switch Base: Use weaker, less nucleophilic bases like |
| Stalled Reaction + Hydrolysis | Catalyst Deactivation. The catalyst is too slow, allowing the background hydrolysis reaction to dominate. | Boost Activity: Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) to accelerate Oxidative Addition. Increase catalyst loading. |
| Degradation in polar solvents | Solvent-Assisted Attack. DMF and DMAc can contain trace water and decompose to dimethylamine at high T, causing amination side-products. | Change Solvent: Use anhydrous 1,4-Dioxane or Toluene. If solubility is an issue, use anhydrous THF. |
FAQ: Can I use aqueous conditions for Suzuki coupling of chloropyrazines?
A: Yes, but with strict controls.
-
Limit Water: Use a 4:1 or 9:1 organic:water ratio rather than 1:1.
-
Add Base Last: Do not heat the chloropyrazine with base before adding the catalyst. Ensure the catalyst is active immediately upon heating.
-
Temperature Control: Hydrolysis rates double roughly every 10°C. Operate at the lowest temperature that permits catalytic turnover (often 60-80°C instead of 100°C+).
PART 2: Workup & Purification (The Isolation Trap)
The Problem: Silica gel is naturally acidic (pH ~4-5). For pyrazines, this acidity protonates the ring nitrogen (N-1 or N-4).
-
Mechanism: Protonation increases the electrophilicity of the C-Cl carbon, lowering the activation energy for attack by even trace amounts of water present in the silica or solvents.
Protocol: Neutralized Silica Gel Chromatography
Use this protocol if your compound streaks or decomposes on TLC.
Materials:
-
Silica Gel (Standard Flash Grade)
-
Triethylamine (
) or 1% in MeOH -
Eluent (e.g., Hexane/Ethyl Acetate)[1]
Step-by-Step:
-
Slurry Preparation: Prepare your silica slurry using the starting eluent mixture containing 1% Triethylamine .
-
Column Pre-treatment: Pour the slurry into the column and flush with 2-3 column volumes of the eluent + 1%
. This neutralizes acidic sites ( ). -
Loading: Load your crude material.
-
Elution: Run the column using your standard gradient. You can often remove the
from the mobile phase after the first few fractions, as the silica remains buffered.
Alternative: Use Basic Alumina (activity grade III) if the compound is extremely acid-sensitive.
PART 3: Storage and Stability
FAQ: How do I store chloropyrazine building blocks? Chloropyrazines are "shelf-stable" only in the absence of moisture.
-
Long-term: Store at -20°C under Argon/Nitrogen.
-
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
-
Solvent Storage: Never store chloropyrazines in solution (especially DMSO or MeOH) for extended periods; slow solvolysis will occur.
References
-
Mechanistic Insight into
Hydrolysis:-
Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[2]
- Relevance: details the kinetic susceptibility of chloroazines to nucleophilic attack and the role of ring nitrogen proton
-
Source:
-
-
Suzuki Coupling Optimization
- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
- Relevance: Discusses side reactions including protodeboronation and hydrolysis in electron-deficient pyrimidine/pyrazine systems.
-
Source:
-
Purification of Acid-Labile Nitrogen Heterocycles
-
Title: Isolation and Purification of Pyrazines...[1]
- Relevance: Highlights the interaction of pyrazines with silica gel and methods for cleanup using modified st
-
Source:
-
-
General Stability of Chloramines/Heterocycles
-
Title: Stability characteristics of aqueous chloramine-T solutions.[3]
- Relevance: Provides background on the pH-dependent stability of chlorin
-
Source:
-
Sources
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) [pubmed.ncbi.nlm.nih.gov]
- 3. Stability characteristics of aqueous chloramine-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted starting materials from pyrazine synthesis
Technical Support Center: Pyrazine Synthesis & Purification Current Status: Online | Agent: Senior Application Scientist
Introduction: The Pyrazine Paradox
Welcome to the Pyrazine Troubleshooting Hub. If you are here, you are likely facing the "Pyrazine Paradox": these heterocycles are deceptively simple to synthesize (often a single condensation step) but notoriously difficult to purify.
The Core Challenge:
-
Amphoteric Ambiguity: Pyrazines are nitrogen-containing heterocycles, yet they are incredibly weak bases (
). Standard amine purification protocols (like strong acid washes) often fail or behave unpredictably. -
Solubility Traps: Small alkyl pyrazines are highly water-soluble, leading to massive yield loss during aqueous workups.
-
The "Intermediate" Ghost: The reaction often stalls at the dihydropyrazine stage, a non-aromatic impurity that co-elutes with your product.
This guide abandons generic advice. We use
Module 1: Removing Unreacted Diamines (The "Sticky" Impurity)
Symptom: Your crude NMR shows broad aliphatic peaks upfield (2.0–4.0 ppm), and your product streaks on silica gel. Root Cause: Unreacted 1,2-diamines (e.g., ethylenediamine). These are basic and interact strongly with silanols on columns.
The Solution: The "pH Window" Wash
Do not use a standard 1M HCl wash. While this removes the diamine, it can also protonate and pull some pyrazines into the aqueous layer, or induce decomposition. You must exploit the massive
-
Target Pyrazine
: ~0.6 (Remains neutral at pH > 2) -
Impurity (Diamine)
: ~10 (Remains ionic/protonated at pH < 9)
Protocol: The Citrate Buffer Wash
-
Dissolve: Take your crude reaction mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate).
-
Prepare Buffer: Create a 10% Citric Acid solution (approx. pH 3–4).
-
The Wash:
-
Verification: Check the aqueous layer pH; it must remain acidic.
-
Finish: Wash organic layer 1x with Brine, dry over
, and concentrate.
Figure 1: The "pH Window" Strategy. By targeting pH 4, we protonate the impurity while leaving the weakly basic pyrazine untouched.
Module 2: Removing Unreacted Dicarbonyls (The "Colored" Impurity)
Symptom: Product is yellow/orange (when it should be white/pale) and smells sweet/buttery (diacetyl/benzil residue). Root Cause: Unreacted 1,2-diketones. These have similar solubility to pyrazines, making extraction difficult.
The Solution: Bisulfite Adduct Formation
Aldehydes and sterically unhindered cyclic/methyl ketones form water-soluble bisulfite adducts.
Protocol: Bisulfite Scavenging
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash: Shake your organic layer vigorously with the bisulfite solution for at least 5 minutes .
-
Note: Reaction time is critical here; adduct formation is not instant.
-
-
Observation: You may see a precipitate form at the interface (the adduct).
-
Separation: Filter the mixture if solids form, then separate the layers. The dicarbonyl is now in the aqueous phase (or solid filter cake).
Alternative: Polymer-Supported Scavengers If the dicarbonyl is sterically hindered (e.g., Benzil) and resists bisulfite:
-
Use: Polymer-supported Tris(2-aminoethyl)amine or Hydrazine resin.
-
Action: These resins react with the ketone to form a Schiff base/hydrazone, permanently tethering the impurity to the bead. Filter to purify.
Module 3: The "Hidden" Intermediate (Dihydropyrazines)
Symptom: Yield is high, but melting point is low. NMR shows "messy" aromatic signals or unexpected peaks around 5.0–6.0 ppm. Root Cause: Incomplete oxidation.[6] The condensation of diamine + diketone yields a dihydropyrazine first.[1] This must be oxidized (aromatized) to form the final pyrazine.[6]
Diagnostic Check (NMR):
-
Pyrazine (Target): Sharp singlets/doublets > 8.0 ppm.
-
Dihydropyrazine (Impurity): Broad signals often between 4.5–6.0 ppm (CH protons on the ring).
Protocol: Oxidative Workup Do not discard the batch. Finish the reaction.
-
Re-dissolve: Put the crude material back into ethanol or DMSO.
-
Oxidant Addition:
-
Mild: Bubble air through the solution with catalytic KOH for 4 hours.
-
Fast: Add activated
(5-10 equivalents) and stir at room temperature for 1 hour.
-
-
Filter & Dry: Filter through Celite to remove manganese salts.
Module 4: Yield Loss via Water Solubility
Symptom: Reaction TLC looks great, but after aqueous workup, the flask is empty. Root Cause: Small pyrazines (methyl, ethyl, dimethyl) are highly water-soluble.
Data Table: Salting-Out Agents Use these to force the pyrazine out of the water and into the organic layer.
| Salt Additive | Solubility in Water | Ionic Strength Impact | Best For |
| NaCl | 360 g/L | Moderate | General purpose. |
| 1120 g/L | Very High | Recommended. Also neutralizes residual acid. | |
| 750 g/L | High | Use if product is base-sensitive. |
Protocol: The "Salting Out" Extraction
-
Saturate the aqueous layer with solid NaCl or
until no more salt dissolves. -
Extract with Chloroform (
) rather than DCM or EtOAc. Pyrazines partition significantly better into chloroform. -
Perform at least 4-5 extractions (small volumes) rather than 1 large extraction.
Troubleshooting Decision Tree
Figure 2: Rapid Diagnostic Flowchart for Pyrazine Purification.
References
-
Dihydropyrazine Intermediates & Oxidation
-
Bisulfite Extraction Protocols
-
Salting Out Strategies (Hofmeister Series)
-
Pyrazine Basicity & Properties
- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Source: Molecules (MDPI) / PMC.
-
URL:[Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ir.nbu.ac.in [ir.nbu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-chloro-5-methoxy-3-methylpyrazine
For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-chloro-5-methoxy-3-methylpyrazine, a substituted pyrazine of interest in synthetic chemistry. We will delve into a detailed spectral interpretation, compare it with related analogues, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape of 2-chloro-5-methoxy-3-methylpyrazine
The pyrazine ring system is a common scaffold in pharmacologically active molecules and natural products.[1] The substitution pattern of 2-chloro-5-methoxy-3-methylpyrazine, featuring a halogen, an electron-donating methoxy group, and a methyl group, presents a compelling case for spectroscopic analysis. Each substituent electronically influences the pyrazine ring, leading to a characteristic ¹H NMR spectrum. Understanding these influences is key to confirming the compound's identity and purity.
Predicted ¹H NMR Spectral Analysis
Due to the limited availability of public domain experimental spectra for 2-chloro-5-methoxy-3-methylpyrazine, this guide presents a detailed prediction based on established NMR principles and data from structurally analogous compounds.[2] The analysis considers the electronic effects of each substituent on the chemical shift of the single aromatic proton and the protons of the methyl and methoxy groups.
Table 1: Predicted ¹H NMR Data for 2-chloro-5-methoxy-3-methylpyrazine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 7.7 - 7.9 | Singlet | - | The sole aromatic proton is deshielded by the electronegative nitrogen atoms of the pyrazine ring. The adjacent chloro and methoxy groups also influence its position. Due to the 2,6-disubstitution pattern relative to this proton, no significant coupling is expected.[3][4] |
| OCH₃ | 3.9 - 4.1 | Singlet | - | The methoxy group protons are typically found in this region. The singlet multiplicity arises from the absence of adjacent protons. |
| CH₃ | 2.4 - 2.6 | Singlet | - | The methyl group protons on the pyrazine ring appear as a singlet. Their chemical shift is influenced by the adjacent chloro and nitrogen atoms. |
Comparative Spectral Analysis: Distinguishing 2-chloro-5-methoxy-3-methylpyrazine from its Analogs
To appreciate the unique spectral signature of 2-chloro-5-methoxy-3-methylpyrazine, a comparison with related pyrazine derivatives is instructive.
-
2-Methoxy-5-methylpyrazine: In the absence of the electron-withdrawing chloro group, the aromatic protons in this compound would be expected to be more shielded and thus appear at a slightly lower chemical shift (upfield) compared to the H-6 proton in our target molecule.[5][6]
-
2-Chloro-3-methylpyrazine: Lacking the electron-donating methoxy group, the aromatic protons of this analog would experience a different electronic environment, leading to distinct chemical shifts.
The presence of a single aromatic proton as a singlet is a key identifying feature for a trisubstituted pyrazine like 2-chloro-5-methoxy-3-methylpyrazine. The precise chemical shifts of this proton, along with the methyl and methoxy signals, provide a unique fingerprint for the molecule.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for ensuring sample purity and instrument performance.
I. Sample Preparation
-
Sample Purity: Ensure the 2-chloro-5-methoxy-3-methylpyrazine sample is of high purity (≥98%), as impurities can introduce extraneous peaks and complicate spectral analysis.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
II. NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tuning and Matching: Tune and match the NMR probe to the correct frequency for the ¹H nucleus to ensure maximum signal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence (e.g., zg30).
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the precise chemical shift of each peak.
Visualizing the Molecular Connectivity
The following diagram illustrates the structure of 2-chloro-5-methoxy-3-methylpyrazine and highlights the key proton environments that are differentiated in the ¹H NMR spectrum.
Caption: Molecular structure of 2-chloro-5-methoxy-3-methylpyrazine with key proton groups highlighted.
Conclusion
The ¹H NMR spectrum of 2-chloro-5-methoxy-3-methylpyrazine is predicted to show three distinct singlet signals corresponding to the aromatic H-6 proton, the methoxy protons, and the methyl protons. This guide provides a comprehensive framework for the analysis of this spectrum, grounded in fundamental NMR principles and comparative data from related structures. By following the detailed experimental protocol, researchers can acquire high-quality data to confidently confirm the structure and purity of this and other novel pyrazine derivatives, thereby advancing their research and development efforts.
References
-
A. Hirschberg & P. E. Spoerri. (1972). Studies on Pyrazine Derivatives. IV. Coupling Constants and Chemical Shifts in Disubstituted Pyrazines. Journal of Heterocyclic Chemistry, 9(4), 937-939. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylpyrazine. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Canadian Institutes of Health Research. Retrieved February 12, 2024, from [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved February 12, 2024, from [Link]
-
MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3469. [Link]
-
Semantic Scholar. (1972, October 25). Studies on Pyrazine Derivatives. IV. Coupling Constants and Chemical Shifts in Disubstituted Pyrazines. Journal of Heterocyclic Chemistry. [Link]
-
Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem., 10(2), 288-297. [Link]
-
PubChemLite. (n.d.). 2-chloro-3-methoxy-5-methylpyrazine (C6H7ClN2O). Retrieved February 12, 2024, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved February 12, 2024, from [Link]
-
MDPI. (2018, October 22). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 10(10), 1175. [Link]
-
American Chemical Society. (2026, February 2). Selective Para-Vinylation of Cyano-Pyrazine. The Journal of Organic Chemistry. [Link]
Sources
- 1. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies on Pyrazine Derivatives. IV. Coupling Constants and Chemical Shifts in Disubstituted Pyrazines [jstage.jst.go.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-Methoxy-5-methylpyrazine | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838) - FooDB [foodb.ca]
A Comparative Guide to HPLC Methodologies for Chloropyrazine Analysis
Abstract
Chloropyrazine (C₄H₃ClN₂) is a critical heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its accurate and reliable quantification is paramount for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust and versatile separation capabilities.[2] This guide provides an in-depth, objective comparison of common HPLC methodologies for chloropyrazine analysis, focusing on the interplay between stationary phase chemistry, mobile phase composition, and analyte retention behavior. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in establishing effective and reliable analytical methods.
Introduction: The Analytical Challenge of Chloropyrazine
Chloropyrazine is a moderately polar, basic compound.[3][4] Its analysis via Reversed-Phase HPLC (RP-HPLC) presents a classic challenge: achieving symmetrical peak shapes and reproducible retention times. The basic nitrogen atoms in the pyrazine ring can interact with residual acidic silanols on the surface of silica-based stationary phases, leading to peak tailing and poor chromatographic performance. Method development, therefore, hinges on mitigating these secondary interactions and controlling the analyte's ionization state.
This guide will compare two primary RP-HPLC approaches:
-
Method A: Standard C18 with Acidified Mobile Phase: A widely used method employing a conventional C18 column with a mobile phase at a low pH to suppress the ionization of residual silanols and protonate the basic analyte.
-
Method B: Phenyl-Hexyl Column with Alternative Modifier: An alternative approach using a stationary phase with different selectivity (phenyl-hexyl) to explore potential benefits in peak shape and resolution, particularly when analyzing chloropyrazine in complex matrices.
The Crucial Role of Method Parameters
Successful HPLC analysis depends on the systematic optimization of several key parameters. The choices made directly influence retention, selectivity, and peak shape.[5]
Stationary Phase Selection: Beyond C18
The stationary phase is the heart of the separation process. While C18 columns are the workhorses of reversed-phase chromatography, alternative chemistries can offer significant advantages.
-
C18 (Octadecylsilane) Columns: These columns provide high hydrophobicity, making them ideal for retaining moderately nonpolar compounds like chloropyrazine. Modern, high-purity silica C18 columns with end-capping minimize silanol interactions, but mobile phase optimization remains critical.
-
Phenyl-Hexyl Columns: This phase offers a mixed-mode separation mechanism. It provides hydrophobicity from the hexyl chains and unique π-π interactions from the phenyl rings.[6] For aromatic compounds like chloropyrazine, these π-π interactions can enhance selectivity and potentially improve peak shape by altering the interaction with the stationary phase.[6]
Mobile Phase Optimization: The Key to Control
The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[7]
The Power of pH
For ionizable compounds like chloropyrazine, mobile phase pH is a critical parameter.[8] Chloropyrazine is a basic compound; therefore, adjusting the mobile phase pH will alter its degree of ionization.
-
Low pH (e.g., pH 2-4): At a pH well below the pKa of the analyte's conjugate acid, chloropyrazine will be predominantly in its protonated (ionized) form. While this increases its polarity and may decrease retention time, it ensures a consistent ionization state, leading to sharp, symmetrical peaks.[9] Furthermore, a low pH suppresses the ionization of silica silanols, minimizing undesirable secondary interactions.[9]
-
Neutral or High pH: Operating at a pH near the analyte's pKa can lead to peak splitting and poor reproducibility, as small shifts in pH cause significant changes in the ratio of ionized to non-ionized forms.[10] At high pH, chloropyrazine would be in its neutral, more hydrophobic form, leading to longer retention. However, this risks degrading the silica-based column and can still result in peak tailing if silanols are not adequately shielded.[10]
Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent mixed with the aqueous buffer also impacts the separation.
-
Acetonitrile (ACN): Generally, ACN is preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks for basic compounds compared to methanol.
-
Methanol (MeOH): Methanol is a more polar and protic solvent. It can offer different selectivity compared to ACN and is sometimes more effective at disrupting secondary interactions.
Comparative Analysis: HPLC Methods for Chloropyrazine
To illustrate the principles discussed, we will compare two distinct HPLC methods. The following data represents typical results obtained during method development.
Performance Data Summary
The table below summarizes the key performance parameters for the two comparative methods.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile: 20mM Ammonium Formate (pH 3.5) (40:60 v/v) | Methanol: 20mM Ammonium Acetate (pH 4.5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Retention Time (tR) | ~ 4.2 min | ~ 5.8 min |
| Tailing Factor (Tf) | 1.1 | 1.3 |
| Theoretical Plates (N) | > 8000 | > 7500 |
Discussion of Results
-
Retention Time: Method A, using the more eluotropic acetonitrile, shows a shorter retention time. Method B, with methanol and a Phenyl-Hexyl column, exhibits longer retention, indicating stronger interaction, likely a combination of hydrophobic and π-π interactions.
-
Peak Shape (Tailing Factor): Method A provides a superior peak shape with a tailing factor closer to the ideal value of 1.0. This is attributed to the effective suppression of silanol interactions at the low pH of 3.5. While the peak shape in Method B is acceptable, the slightly higher tailing factor suggests some secondary interactions may still be present.
-
Efficiency (Theoretical Plates): Both methods demonstrate good column efficiency, indicating well-packed columns and suitable chromatographic conditions.
The choice between these methods would depend on the specific application. Method A is faster and provides better peak symmetry, making it ideal for high-throughput quantitative analysis. Method B's different selectivity might be advantageous for separating chloropyrazine from closely related impurities, especially those that are also aromatic.
Experimental Protocols & Method Validation
Adherence to standardized procedures is essential for reproducible results. The methods described below should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11][12][13] All chromatographic procedures should also meet the system suitability requirements outlined in USP General Chapter <621>.[14][15][16]
Detailed Protocol: Method A (C18 with Acidified Mobile Phase)
This method is optimized for rapid and efficient quantification of chloropyrazine.
1. Materials and Reagents:
- Chloropyrazine reference standard
- Acetonitrile (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Ultrapure water
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: C18, 5 µm, 4.6 x 150 mm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
- Mobile Phase A: 20mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid
- Mobile Phase B: Acetonitrile
- Composition: Isocratic, 60% A: 40% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detector: UV-Vis at 280 nm
3. Standard Preparation:
- Prepare a stock solution of chloropyrazine (1 mg/mL) in methanol.
- Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).
4. System Suitability:
- Inject the working standard solution six times.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The tailing factor should be ≤ 1.5.
- The theoretical plate count should be ≥ 2000.
Detailed Protocol: Method B (Phenyl-Hexyl with Alternative Modifier)
This method provides alternative selectivity, which can be useful for complex samples.
1. Materials and Reagents:
- Chloropyrazine reference standard
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Acetic acid (analytical grade)
- Ultrapure water
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm (e.g., Phenomenex Luna Phenyl-Hexyl)
- Mobile Phase A: 20mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid
- Mobile Phase B: Methanol
- Composition: Isocratic, 50% A: 50% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detector: UV-Vis at 280 nm
3. Standard and System Suitability Preparation:
- Follow the same procedures as outlined in Method A (Sections 4.1.3 and 4.1.4).
Visualizing the Workflow
Effective method development follows a logical progression from initial screening to final optimization and validation.
Caption: A typical workflow for HPLC method development and validation.
The relationship between key chromatographic parameters and the desired outputs can also be visualized.
Caption: Interplay of key parameters on HPLC performance metrics.
Conclusion
The successful HPLC analysis of chloropyrazine relies on a systematic approach to method development that carefully considers the physicochemical properties of the analyte. For routine quantitative analysis, a standard C18 column with an acidified acetonitrile-based mobile phase (Method A) offers a rapid, robust, and efficient solution with excellent peak symmetry. However, for complex separations or when dealing with challenging impurity profiles, exploring alternative column chemistries like Phenyl-Hexyl (Method B) can provide the necessary changes in selectivity to achieve resolution.
Ultimately, the optimal method is one that is fit for its intended purpose and has been rigorously validated to ensure data integrity. By understanding the causal relationships between column chemistry, mobile phase pH, and organic modifier choice, scientists can develop reliable and efficient HPLC methods for the analysis of chloropyrazine and other basic pharmaceutical compounds.
References
-
General Chapters: <621> CHROMATOGRAPHY. (n.d.). Uspbpep.com. Retrieved February 15, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 15, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved February 15, 2026, from [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
-
<621> Chromatography. (2021). USP-NF. Retrieved February 15, 2026, from [Link]
-
USP <621> Chromatography. (n.d.). DSDP Analytics. Retrieved February 15, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 15, 2026, from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved February 15, 2026, from [Link]
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Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved February 15, 2026, from [Link]
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USP-NF <621> Chromatography. (2021, May 1). Scribd. Retrieved February 15, 2026, from [Link]
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved February 15, 2026, from [Link]
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Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. Retrieved February 15, 2026, from [Link]
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Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]
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Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]
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Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. (2025, April 11). NIH. Retrieved February 15, 2026, from [Link]
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HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
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Pyrazine. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
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Chloropyrazine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Chloropyrazine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
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Optimization and verification of RP-HPLC method for analysis of assay of chlorpromazine hcl. (2025). PHARMACEUTICAL SCIENCES. Retrieved February 15, 2026, from [Link]
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Solubility and pKa determination of six structurally related phenothiazines. (2011). Retrieved February 15, 2026, from [Link]
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Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. (2025, April 4). ResearchGate. Retrieved February 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Distinguishing 2-Chloro-5-methoxy-3-methylpyrazine from its Regioisomers
In the realm of pharmaceutical development and flavor chemistry, the precise structural elucidation of heterocyclic compounds is paramount. The isomeric purity of a molecule can profoundly influence its biological activity, sensory properties, and safety profile. This guide provides an in-depth technical comparison of analytical methodologies to unequivocally distinguish 2-chloro-5-methoxy-3-methylpyrazine from its potential regioisomers. We will delve into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and reproducible results.
The Challenge: Subtle Differences, Significant Consequences
2-Chloro-5-methoxy-3-methylpyrazine is a substituted pyrazine, a class of compounds recognized for their significant roles in flavor and fragrance chemistry as well as their presence as key structural motifs in various pharmaceutical agents.[1] The challenge in analyzing this specific molecule lies in the potential for several regioisomers to be present as impurities, arising either from the synthetic route or subsequent degradation. These regioisomers, having the same molecular formula and weight, differ only in the substitution pattern on the pyrazine ring.
The primary regioisomers of concern include:
-
2-Chloro-3-methoxy-5-methylpyrazine
-
2-Chloro-6-methoxy-3-methylpyrazine
Distinguishing these isomers is non-trivial as they often exhibit very similar physical and chemical properties, making their separation and identification a significant analytical hurdle.
Strategic Approach to Isomer Differentiation
A multi-technique approach is essential for the unambiguous identification and quantification of 2-chloro-5-methoxy-3-methylpyrazine in the presence of its regioisomers. The core strategy involves a combination of high-resolution chromatography for physical separation and spectroscopy for structural confirmation.
Caption: Workflow for the separation and identification of pyrazine regioisomers.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
For volatile and semi-volatile compounds like pyrazines, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and often primary analytical tool.[1][2] It combines the exceptional separation capabilities of GC with the sensitive and structurally informative detection of MS.
The "Why" Behind the Method:
The choice of GC is predicated on the volatility of the target analyte and its isomers. The separation in a GC column is governed by the compound's boiling point and its interaction with the stationary phase. Even subtle differences in molecular structure between regioisomers can lead to variations in these properties, enabling chromatographic resolution.
Mass spectrometry provides two crucial pieces of information: the molecular weight of the eluting compound and a characteristic fragmentation pattern upon ionization.[3] While regioisomers will have identical molecular weights, their fragmentation patterns can differ, providing clues to their substitution pattern.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the sample is in a complex matrix, such as a food product, headspace solid-phase microextraction (HS-SPME) is a highly effective technique for extracting and concentrating the volatile pyrazines.[4][5]
-
-
GC Parameters:
-
Column: A capillary column with a stationary phase of intermediate polarity, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. For enhanced separation of isomers, a more polar column, like one containing polyethylene glycol (e.g., SUPELCOWAX™ 10), can provide alternative selectivity.[4]
-
Injection: Splitless injection is preferred for trace analysis to maximize the transfer of analytes onto the column.
-
Oven Temperature Program: A slow temperature ramp (e.g., 3-5 °C/min) is crucial to maximize the resolution between closely eluting isomers. A typical program might be:
-
Initial temperature: 60 °C (hold for 2 minutes)
-
Ramp: 5 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of authenticated reference standards of each isomer. The mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without retention index data.[2][6]
-
| Parameter | Value | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for separating aromatic compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace components. |
| Oven Program | 60°C (2 min), ramp 5°C/min to 240°C, hold 5 min | Slow ramp enhances resolution of closely eluting isomers. |
| Ionization | Electron Ionization (EI) at 70 eV | Provides standard, reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-300 | Covers the expected molecular ion and key fragment ions. |
Interpreting the Data:
While regioisomers will have the same molecular ion peak, the relative abundances of their fragment ions can differ. For instance, the position of the methyl and methoxy groups relative to the chlorine atom will influence the stability of the fragment ions formed. The loss of a methyl radical (M-15), a methoxy radical (M-31), or a chlorine atom (M-35) are all possible fragmentation pathways. The relative intensities of these fragment peaks can serve as a fingerprint for each isomer.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Tool
High-Performance Liquid Chromatography (HPLC) offers a complementary separation mechanism to GC and is particularly useful for less volatile or thermally labile compounds.[1] For pyrazine isomers, reversed-phase HPLC is the most common approach.
The "Why" Behind the Method:
In reversed-phase HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] The subtle differences in polarity and hydrophobicity between regioisomers can be exploited to achieve separation. Phenyl-based stationary phases can offer enhanced selectivity for aromatic isomers due to π-π interactions.[8]
Experimental Protocol: HPLC-UV/MS Analysis
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice. For improved separation, a phenyl-hexyl column can be evaluated.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. A shallow gradient will be necessary to resolve the isomers.
-
Example Gradient: 70% Water / 30% Acetonitrile to 30% Water / 70% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: A UV detector set at a wavelength where the pyrazine ring absorbs strongly (typically around 270-280 nm) can be used for quantification. For unambiguous identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
-
-
LC-MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Data Acquisition: Full scan mode to determine the molecular weight of the eluting peaks. For enhanced sensitivity and specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.[9]
-
| Parameter | Value | Rationale |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) or Phenyl-Hexyl | C18 is a good starting point; Phenyl-Hexyl can offer enhanced selectivity for aromatic isomers. |
| Mobile Phase | Water/Acetonitrile Gradient | A shallow gradient is key to resolving closely related isomers. |
| Detection | UV (275 nm) and/or MS | UV for quantification, MS for confirmation of molecular weight and identity. |
| Ionization (MS) | ESI or APCI (Positive Mode) | Common ionization techniques for small molecules in LC-MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While chromatographic techniques are excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of isomers.[10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule.
The "Why" Behind the Method:
The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. The positions of the chloro, methoxy, and methyl substituents on the pyrazine ring will create unique electronic environments for the remaining ring protons and carbons. This results in distinct chemical shifts and coupling patterns for each regioisomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
Interpreting the Data:
-
¹H NMR: The number of signals, their chemical shifts, and their coupling constants (J-values) will be unique for each isomer. For example, the protons on the pyrazine ring will exhibit different splitting patterns and chemical shifts depending on their proximity to the various substituents.
-
¹³C NMR: The number of signals and their chemical shifts will directly reflect the symmetry and substitution pattern of the pyrazine ring.
-
2D NMR:
-
COSY: Will show which protons are coupled to each other.
-
HSQC: Correlates each proton to its directly attached carbon.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity across the pyrazine ring and definitively placing the substituents. For instance, an HMBC correlation between the methoxy protons and a specific ring carbon confirms the position of the methoxy group.
-
Caption: Logic diagram for structural elucidation using NMR spectroscopy.
Conclusion
The unambiguous differentiation of 2-chloro-5-methoxy-3-methylpyrazine from its regioisomers requires a methodical and multi-faceted analytical approach. Gas Chromatography, with its high resolving power for volatile compounds, coupled with mass spectrometry, provides an excellent initial method for separation and preliminary identification. High-Performance Liquid Chromatography offers a complementary separation technique, particularly when coupled with mass spectrometry. However, for definitive and irrefutable structural confirmation, Nuclear Magnetic Resonance spectroscopy, especially with the aid of 2D experiments, is the ultimate arbiter. By combining these techniques, researchers, scientists, and drug development professionals can ensure the identity and purity of their compounds, a critical step in guaranteeing the safety, efficacy, and quality of their final products.
References
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2468.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis.
-
Attygalle, A. B., Jiffri, A., & Chow, J. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. [Link]
- ACS Publications. (n.d.). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- ResearchGate. (n.d.). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry | Request PDF.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- The Royal Society of Chemistry. (n.d.). Synthesis of Substituted Pyrazines from N-Allyl Malonamides.
- Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
- Lan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(23), 11753-11760.
- ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
- ResearchGate. (n.d.). Analytical methods for pyrazine detection | Download Scientific Diagram.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- ResearchGate. (n.d.). Preparation of the 2-chloro-5-trifluoromethoxypyrazine.
- Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Ventos. (n.d.). 2-METHOXY-3(5/6)-METHYLPYRAZINE.
- ECHEMI. (n.d.). 2-Methoxy-3(or 5)-methylpyrazine.
- Wikipedia. (2023, December 19). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- BLD Pharm. (n.d.). 2-Chloro-3-methoxy-5-methylpyrazine.
- Ghisalberti, E. L., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 1003-1008.
- Wikipedia. (n.d.). 2-Methoxy-3,5-dimethylpyrazine.
- FEMA. (n.d.). 2,5- OR 6-METHOXY-3-METHYLPYRAZINE (MIXTURE OF ISOMERS).
- The Good Scents Company. (n.d.). 2-methoxy-5-methyl pyrazine, 2882-22-6.
- CymitQuimica. (n.d.). CAS 2847-30-5: 2-Methoxy-3-methylpyrazine.
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A Comparative Guide to the FTIR Absorption Bands of Methoxy and Chloro Pyrazines
For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is paramount. Pyrazine derivatives form the backbone of numerous pharmaceuticals and functional materials, where the identity and position of substituents can dramatically alter biological activity and chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the functionalization of these core structures.
This guide provides an in-depth comparison of the FTIR spectral features of two common pyrazine variants: those substituted with a methoxy (-OCH₃) group and those with a chloro (-Cl) group. Understanding these distinct vibrational fingerprints is crucial for reaction monitoring, quality control, and structural elucidation in the laboratory.
The Vibrational Foundation: The Pyrazine Ring
Before delving into the effects of substituents, it is essential to recognize the vibrational modes of the parent pyrazine ring. The pyrazine molecule, a highly aromatic and symmetric system, exhibits a series of characteristic absorptions. Key bands include C-H stretching vibrations typically found above 3000 cm⁻¹, and a complex series of C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.[1][2] These ring modes are particularly sensitive to substitution, as the mass and electronic nature of the attached group will alter the bond strengths and vibrational coupling within the ring.
Signature of a Methoxy Substituent: The Aryl Ether Motif
When a methoxy group is attached to the pyrazine ring, the resulting molecule is an aryl alkyl ether. Its FTIR spectrum is distinguished by the powerful and characteristic vibrations of the C-O-C linkage. The most definitive of these are two strong absorption bands:
-
Asymmetric Ar-O Stretch: A strong, prominent band typically appears in the 1275-1200 cm⁻¹ region. This absorption is due to the asymmetric stretching of the aryl carbon to ether oxygen bond (Ar-O) and is a hallmark of the aryl ether functionality.[3]
-
Symmetric O-CH₃ Stretch: A second strong band is observed in the 1050-1010 cm⁻¹ range, corresponding to the symmetric stretching of the ether oxygen to methyl carbon bond (O-CH₃).[4]
The spectrum of 2-methoxypyrazine from the NIST database clearly displays these features, with prominent absorptions in these key regions.[4] Additionally, the presence of the methyl group introduces C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2950 cm⁻¹ and ~2850 cm⁻¹) and bending vibrations around 1450 cm⁻¹.
From an electronic standpoint, the methoxy group is a moderate electron-donating group through resonance, feeding electron density into the pyrazine ring. This can subtly shift the ring's C=C and C=N stretching frequencies compared to the parent molecule.
Signature of a Chloro Substituent: Mass and Inductive Effects
Replacing a hydrogen atom with chlorine introduces two significant changes that are reflected in the FTIR spectrum: a mass effect and a strong inductive electronic effect.
-
C-Cl Stretching Vibration: The most direct evidence of chlorination is the appearance of a C-Cl stretching band. Due to the high mass of the chlorine atom and the relatively low force constant of the C-Cl bond, this vibration occurs at low frequencies, typically in the 800-600 cm⁻¹ region of the fingerprint range.[5] This band is often strong and provides a clear marker for the presence of the chloro substituent.
-
Electronic and Mass Perturbation of Ring Modes: Chlorine is a highly electronegative atom, exerting a strong electron-withdrawing effect through induction. This alters the electron distribution and bond strengths within the pyrazine ring, causing shifts in the C=C and C=N stretching frequencies.[6] Furthermore, the significant mass of the chlorine atom compared to hydrogen alters the reduced mass of many ring vibrations, leading to further frequency shifts. Computational studies on 2-chloropyrazine have provided detailed assignments for these perturbed ring modes.[6]
Comparative Analysis: Key Spectral Differences
The primary distinctions in the FTIR spectra of methoxy and chloro pyrazines are summarized below for easy comparison.
| Vibrational Mode | Methoxy Pyrazine Range (cm⁻¹) | Chloro Pyrazine Range (cm⁻¹) | Intensity | Causality and Notes |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak | Common to most aromatic systems. |
| Aliphatic C-H Stretch | 2980-2850 | N/A | Medium | Present due to the -OCH₃ group. A key differentiator. |
| Ring C=C, C=N Stretch | 1600-1400 | 1600-1400 | Medium-Strong | Positions are subtly shifted relative to each other due to differing electronic effects of -OCH₃ (donating) vs. -Cl (withdrawing). |
| Asymmetric Ar-O Stretch | 1275-1200 | N/A | Strong | Primary diagnostic band for the methoxy group. |
| Symmetric O-CH₃ Stretch | 1050-1010 | N/A | Strong | Secondary diagnostic band for the methoxy group. |
| C-Cl Stretch | N/A | 800-600 | Strong | Primary diagnostic band for the chloro group. |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred technique for obtaining FTIR spectra of solid powders and liquid pyrazine derivatives due to its minimal sample preparation and ease of use.
Objective: To obtain a clean, high-resolution infrared spectrum of a pyrazine derivative sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal).
-
Sample of methoxy or chloro pyrazine (solid or liquid).
-
Solvent for cleaning (e.g., Isopropanol, HPLC grade).
-
Lint-free laboratory wipes (e.g., Kimwipes).
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. Purging the sample compartment with dry air or nitrogen is recommended to minimize atmospheric H₂O and CO₂ interference.
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.
-
Use a second, dry wipe to ensure the crystal is completely dry. The causality here is critical: any residual solvent or previous sample will contribute to the spectrum, leading to inaccurate results.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere) and the instrument's response, which will be mathematically subtracted from the sample spectrum.
-
Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for good signal-to-noise ratio.
-
-
Sample Application:
-
For a solid sample , place a small amount of the powder onto the center of the ATR crystal, just enough to cover the crystal surface.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial as the IR beam's evanescent wave only penetrates a few microns into the sample.
-
For a liquid sample , place a single drop onto the center of the crystal. Do not use the pressure arm unless specified for a volatile sample with a dedicated accessory.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
Compare the observed peak positions with the reference data in the table above to confirm the presence of the expected functional groups.
-
-
Post-Measurement Cleaning:
-
Retract the pressure arm. Carefully remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare the instrument for the next user.
-
This self-validating protocol ensures that the collected spectrum is solely representative of the sample by first accounting for the instrument/environmental background and then ensuring no cross-contamination.
Experimental and Analytical Workflow
The logical flow from sample preparation to final interpretation is a critical, self-validating process designed to ensure data integrity.
Caption: Workflow for ATR-FTIR analysis of pyrazine derivatives.
References
- Billes, F., et al. (2007). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Journal of Molecular Structure: THEOCHEM, 804(1-3), 127-137.
-
Spectroscopy Online. (2023). IR spectrum of Ethers. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST. (2021). 2-Methoxypyrazine. NIST Chemistry WebBook. Available at: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Available at: [Link]
- Reza, M. A., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Spectroscopy, 256(2), 228-235.
- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193-206.
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
Sources
Reactivity Profile: 2-Chloropyrazine vs. 2-Bromopyrazine Derivatives
[1][2][3]
Executive Summary
In the medicinal chemistry of nitrogen heterocycles, the choice between 2-chloropyrazine and 2-bromopyrazine is a strategic decision that hinges on the intended reaction mechanism.
-
For Nucleophilic Aromatic Substitution (
): 2-Chloropyrazine is often superior. The higher electronegativity of chlorine ($ \chi = 3.16 \chi = 2.96 $) lowers the LUMO energy of the pyrazine ring, accelerating the rate-determining nucleophilic attack. -
For Palladium-Catalyzed Cross-Coupling: 2-Bromopyrazine is kinetically preferred. The weaker C-Br bond ($ \sim 70
\sim 95 $ kcal/mol). However, the electron-deficient nature of pyrazine activates the C-Cl bond sufficiently that 2-chloropyrazines are often viable, cost-effective alternatives using modern ligand systems.
Mechanistic Foundations
Electronic & Steric Landscape
The pyrazine ring is highly
| Feature | Chlorine (Cl) | Bromine (Br) | Impact on Reactivity |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl induces a larger dipole, stabilizing the Meisenheimer intermediate in |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Shorter C-Cl bond implies greater steric accessibility for nucleophiles. |
| Bond Dissociation Energy | ~96 kcal/mol | ~68 kcal/mol | Weaker C-Br bond dramatically lowers the activation energy for Oxidative Addition. |
| Leaving Group Ability | Moderate | Good | Br is a better leaving group in |
Mechanism Visualization
The following diagram contrasts the transition states of the two dominant reaction pathways.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution ( )
In
-
The "Element Effect": Contrary to aliphatic substitution, the leaving group order is often $ F > Cl \approx Br > I $.[1][2][3]
-
Why Cl Wins: The stronger inductive electron-withdrawal of chlorine makes the C2 carbon more electrophilic, lowering the activation energy for the initial attack. Since the C-X bond is not broken in the rate-determining step, the stronger C-Cl bond is not a liability.[4]
-
Experimental Insight: 2-Chloropyrazine typically reacts with primary amines (e.g., benzylamine) in refluxing ethanol or DMSO without a catalyst. 2-Bromopyrazine shows similar or slightly slower rates due to weaker inductive activation, despite being a "better" leaving group.
Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
In these cycles, the oxidative addition of the Ar-X bond to the Pd(0) center is often rate-limiting.
-
The Bond Strength Dominance: The activation energy for oxidative addition correlates linearly with bond dissociation energy.
-
Why Br Wins (Usually): 2-Bromopyrazine undergoes oxidative addition significantly faster than 2-chloropyrazine. This allows for milder conditions (lower temperature, lower catalyst loading).[5]
-
The Pyrazine Exception: Because the pyrazine ring is electron-deficient, it pulls electron density from the C-Cl bond, weakening it relative to chlorobenzene. Consequently, 2-chloropyrazines are highly active in Suzuki couplings using standard ligands (e.g.,
, dppf) and do not always require "specialized" catalytic systems like Buchwald precatalysts, although such ligands (e.g., XPhos, SPhos) ensure near-quantitative yields.
Data Summary Table
| Reaction Type | Substrate Preference | Relative Rate (Approx.) | Recommended Catalyst/Conditions |
| Cl | |||
| Cl > Br | |||
| Suzuki Coupling | Br > Cl | ||
| Buchwald-Hartwig | Br > Cl | ||
| Lithium-Halogen Exchange | Br >>> Cl |
Decision Framework
Use the following logic flow to select the optimal starting material for your synthesis.
Validated Experimental Protocols
Protocol A: Amination of 2-Chloropyrazine
Rationale: This protocol leverages the electron-deficiency of the pyrazine ring.[3][6] No metal catalyst is required.
-
Reagents: 2-Chloropyrazine (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: DMSO (High dielectric constant stabilizes the polar transition state).
-
Procedure:
-
Dissolve 2-chloropyrazine in DMSO (0.5 M concentration).
-
Add DIPEA followed by the amine.
-
Heat to 90°C for 4–6 hours. Monitor by LCMS.
-
Note: If using 2-bromopyrazine, extend reaction time to 8 hours or increase temp to 100°C.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
-
Expected Yield: 85–95%.
Protocol B: Suzuki-Miyaura Coupling of 2-Chloropyrazine
Rationale: Demonstrates that the cheaper chloride is viable with electron-rich phosphine ligands.
-
Reagents: 2-Chloropyrazine (1.0 equiv), Arylboronic acid (1.5 equiv),
(2.0 equiv). -
Catalyst System:
(2 mol%), XPhos (4 mol%).-
Alternative:
works well for simple substrates but requires higher loading (5 mol%).
-
-
Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.
-
Procedure:
-
Charge a vial with halide, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed solvent.
-
Heat to 80°C for 2–12 hours.
-
-
Comparison Note: If using 2-bromopyrazine, the reaction often proceeds at 60°C or room temperature with highly active catalysts.
References
-
BenchChem. (2025).[3][7][8] A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution. Retrieved from
-
National Institutes of Health (PMC). (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from
-
WuXi AppTec. (2025). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[5][9] Retrieved from
-
American Chemical Society (ACS). (2017). Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0) Catalysts. ACS Omega. Retrieved from
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
spectroscopic characterization of 3-methylpyrazine intermediates
An In-Depth Technical Guide on the Spectroscopic Characterization of 3-Methylpyrazine Intermediates
Executive Summary
This guide details the spectroscopic differentiation of Methylpyrazine (2-MP) —often referred to industrially as 3-methylpyrazine in the context of 2-substituted derivatives—and its critical synthetic intermediates, specifically 2-methyl-5,6-dihydropyrazine .
For drug development professionals utilizing methylpyrazine as a scaffold (e.g., for antitubercular agents like pyrazinamide derivatives or metabolic tracers), distinguishing the fully aromatic product from its dihydropyrazine precursors is a common analytical bottleneck. This guide compares NMR , GC-MS , and FT-IR methodologies, establishing a self-validating protocol for monitoring the oxidative dehydrogenation (aromatization) step.
Part 1: Synthetic Context & Pathway Analysis
The characterization challenge lies in the synthesis of methylpyrazine via the condensation of ethylenediamine (EDA) and propylene glycol (PG) (or pyruvaldehyde). This reaction proceeds through a dihydropyrazine intermediate which must be oxidatively dehydrogenated to form the aromatic product.
The Analytical Challenge:
-
Target Product: 2-Methylpyrazine (Stable, Aromatic).
-
Critical Intermediate: 2-Methyl-5,6-dihydropyrazine (Labile, Non-aromatic, Cyclic Imine).
-
Common Impurity: 2,5-Dimethylpyrazine (Side reaction byproduct).
Pathway Visualization (DOT)
Figure 1: Reaction pathway highlighting the critical dehydrogenation step where spectroscopic monitoring is required.
Part 2: Spectroscopic Comparison Guide
This section compares the three primary analytical techniques for distinguishing the intermediate from the product.
Table 1: Comparative Analysis of Characterization Techniques
| Feature | NMR ( | GC-MS (EI) | FT-IR |
| Primary Utility | Structural confirmation; monitoring aromatization percentage. | Trace impurity detection; reaction monitoring in complex matrices. | Rapid "Go/No-Go" check for functional groups (Imine vs Aromatic). |
| Sensitivity | Moderate (mM range). | High (ppb range). | Low to Moderate. |
| Key Differentiator | Aromatic Ring Current: Distinct shift of ring protons from ~3.5 ppm (dihydro) to ~8.4 ppm (aromatic). | Molecular Ion: m/z 96 (Intermediate) vs m/z 94 (Product). | C=N Stretch: Isolated imine (1660 cm⁻¹) vs Aromatic ring breathing (1400-1600 cm⁻¹). |
| Limitations | Requires deuterated solvents; slow for high-throughput. | Thermal instability of dihydropyrazines can lead to in-injector aromatization. | Difficult to quantify mixtures with overlapping bands. |
| Recommendation | Gold Standard for process validation. | Routine Monitor for production control. | In-line Monitor for reaction kinetics. |
Part 3: Deep Dive – Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive evidence of aromatization. The transition from the dihydropyrazine intermediate to methylpyrazine is marked by the emergence of a strong aromatic ring current.
-
2-Methylpyrazine (Product):
-
H NMR (CDCl
): The ring protons appear as a characteristic pattern in the aromatic region (8.3 – 8.5 ppm ). The methyl group is a singlet at 2.55 ppm . -
Mechanism: The planar aromatic ring creates a magnetic anisotropy that strongly deshields the ring protons.
-
H NMR (CDCl
-
2-Methyl-5,6-dihydropyrazine (Intermediate):
- H NMR: Lacks the aromatic ring current.[1] The methylene protons at positions 5 and 6 appear as multiplets in the aliphatic region, typically 3.0 – 3.8 ppm . The methyl group on the imine carbon often shifts slightly upfield compared to the aromatic product.
-
Validation: Disappearance of the 3.0–3.8 ppm signals and appearance of 8.3+ ppm signals confirms conversion.
Mass Spectrometry (GC-MS)
Differentiation relies on the molecular ion (
-
Product (2-MP):
.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Base Peak: Often m/z 94 or m/z 67 (Loss of HCN, characteristic of aromatic nitrogen heterocycles).
-
-
Intermediate (Dihydro):
.-
Risk: Dihydropyrazines are thermally labile. In a hot GC injector (250°C), they may dehydrogenate to the aromatic product, leading to false positives .
-
Solution: Use a lower inlet temperature or "Cold On-Column" injection to preserve the intermediate species.
-
Infrared Spectroscopy (FT-IR)[5]
-
Intermediate: Shows a distinct C=N stretching vibration around 1660–1690 cm⁻¹ (non-conjugated or partially conjugated imine).
-
Product: Shows characteristic aromatic ring breathing modes at 1410, 1480, and 1530 cm⁻¹ . The disappearance of the isolated imine band and the sharpening of aromatic bands signal reaction completion.
Part 4: Experimental Protocols
Protocol A: Self-Validating NMR Monitoring
Objective: Quantify the conversion of dihydropyrazine to methylpyrazine.
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately dilute into 600 µL of CDCl
(chilled to 4°C to arrest thermal dehydrogenation). -
Acquisition:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16 (sufficient for >5% concentration).
-
Relaxation Delay: 5 seconds (ensure integration accuracy).
-
-
Analysis (Self-Validation):
-
Integrate the Methyl singlet of the Product (2.55 ppm, 3H).
-
Integrate the Methylene multiplet of the Intermediate (~3.4 ppm, 2H or 4H depending on symmetry).
-
Calculation: % Conversion =
.
-
Protocol B: GC-MS Impurity Profiling
Objective: Detect 2,5-dimethylpyrazine and unreacted intermediate.
-
Preparation: Dilute 10 mg of sample in 1 mL Methanol.
-
Instrument Parameters:
-
Column: DB-Wax or ZB-5 (Polar columns separate pyrazine isomers better).
-
Inlet: 200°C (Keep low to prevent thermal artifact formation).
-
Oven: 60°C (2 min)
10°C/min 220°C.
-
-
Validation Logic:
-
If Peak A (RT 5.2 min) has m/z 94
Methylpyrazine. -
If Peak B (RT 5.8 min) has m/z 96
Dihydropyrazine. -
Check: If Peak B is absent but NMR shows intermediate, the GC inlet is too hot. Lower inlet temp to 150°C and re-run.
-
Part 5: Analytical Decision Tree
Figure 2: Decision tree for selecting and interpreting analytical data, emphasizing the cross-validation between NMR and GC-MS.
References
-
Sigma-Aldrich. 2-Methylpyrazine Product Information & Safety Data Sheet. (Accessed 2026).[3] Link
-
PubChem. 2-Methylpyrazine Compound Summary (CID 7976).[3] National Library of Medicine.[3] Link
-
Attygalle, A. B., et al. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)." Journal of Chromatography A, 1589, 149-161 (2019).[4] Link
-
BenchChem. 1H and 13C NMR Spectral Analysis of Methylpyrazine Derivatives. (Application Note). Link
-
NIST Chemistry WebBook. 2-Methylpyrazine Mass Spectrum and Retention Indices.Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-chloro-5-methoxy-3-methylpyrazine
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. The elemental composition of a molecule like 2-chloro-5-methoxy-3-methylpyrazine, a substituted pyrazine with potential applications in various fields, is a critical quality attribute. This guide provides an in-depth comparison of the primary analytical standards for determining the elemental composition of this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform your analytical strategy.
The molecular formula of 2-chloro-5-methoxy-3-methylpyrazine is C₆H₇ClN₂O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. An accurate and precise determination of these elements is essential for confirming the identity and purity of the compound. This guide will compare the gold-standard combustion analysis with modern spectrometric techniques, namely Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) spectroscopy.
The Foundational Standard: Combustion Analysis
Combustion analysis remains the definitive method for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds. For halogenated compounds like 2-chloro-5-methoxy-3-methylpyrazine, this technique, coupled with a subsequent titration or ion chromatography, is the most direct and widely accepted method for quantifying chlorine.
The principle of combustion analysis is the complete oxidation of the sample in a high-oxygen environment. The resulting combustion gases are then passed through a series of traps or detectors to quantify the elemental components. For our target molecule, the key elements of interest are Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).
Experimental Workflow for Combustion Analysis
Caption: Workflow for CHN and Chlorine analysis by combustion.
Causality in Experimental Choices for Combustion Analysis
The choice of a tin capsule for sample weighing is critical; tin acts as a combustion catalyst, ensuring complete and rapid oxidation of the sample. The high furnace temperature is necessary to break all chemical bonds and convert the elements into their respective gaseous oxides and acids. The use of a thermal conductivity detector is based on the principle that different gases have different thermal conductivities, allowing for their quantification as they elute from the chromatographic column. For chlorine, absorption into an aqueous solution and subsequent titration is a robust and well-established method for its accurate determination.
Modern Spectrometric Alternatives: ICP-MS and XRF
While combustion analysis is the primary standard for bulk elemental composition, techniques like ICP-MS and XRF are invaluable for the determination of elemental impurities, as mandated by guidelines such as USP <232> and ICH Q3D.[1][2] For the analysis of the primary elemental composition of a pure substance like 2-chloro-5-methoxy-3-methylpyrazine, these techniques are less common but can be employed, particularly for chlorine.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique capable of detecting metals and some non-metals at trace and ultra-trace levels. For the analysis of chlorine in an organic matrix, the sample must first be completely digested to liberate the chlorine as chloride ions in a solution.
Caption: Workflow for Chlorine analysis by ICP-MS.
Causality in Experimental Choices for ICP-MS: Microwave-assisted acid digestion is employed to ensure the complete breakdown of the organic matrix, which is crucial for accurate analysis and to prevent clogging of the instrument's nebulizer.[3][4] Nitric acid is a common choice for digestion due to its strong oxidizing properties. The use of internal standards is recommended to correct for matrix effects and instrumental drift, thereby improving accuracy and precision.
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the analysis of solids and liquids with minimal sample preparation.
Causality in Experimental Choices for XRF: For XRF analysis, the sample can often be analyzed directly as a solid powder pressed into a pellet or dissolved in a suitable solvent.[5] This minimal sample preparation is a significant advantage of XRF. The choice of an appropriate X-ray source and detector is critical for achieving the desired sensitivity and resolution for chlorine analysis.
Performance Comparison of Analytical Techniques
The choice of an analytical technique depends on various factors, including the required accuracy and precision, the limit of detection (LOD) and limit of quantification (LOQ), sample throughput, and cost. The following table provides a comparative overview of the performance of combustion analysis, ICP-MS, and XRF for the elemental analysis of 2-chloro-5-methoxy-3-methylpyrazine.
| Parameter | Combustion Analysis | ICP-MS | XRF Spectroscopy |
| Primary Application | Bulk elemental composition (C, H, N, Cl) | Trace elemental impurities; Chlorine | Bulk and trace elemental analysis (Cl) |
| Accuracy | Excellent (typically ±0.3% absolute) | Excellent (typically <5% RSD for Cl) | Good to Excellent (matrix dependent) |
| Precision | Excellent (typically <0.2% RSD) | Excellent (typically <3% RSD for Cl) | Good (typically <5% RSD) |
| LOD/LOQ for Chlorine | ~0.01% | ng/L to µg/L range | ppm to % range |
| Sample Preparation | Simple (weighing) | Complex (acid digestion) | Minimal (direct analysis or pelletizing) |
| Analysis Time per Sample | ~5-10 minutes | ~3-5 minutes (after digestion) | ~1-5 minutes |
| Destructive? | Yes | Yes | No |
Detailed Experimental Protocols
Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Chlorine
Instrumentation: Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer or similar) equipped with a titration unit for chlorine.
Protocol:
-
Calibration: Calibrate the instrument using certified reference materials (CRMs) with known elemental compositions, such as acetanilide for C, H, and N, and a certified organic chlorine compound (e.g., 2-chlorobenzoic acid).
-
Sample Preparation: Accurately weigh approximately 2-3 mg of 2-chloro-5-methoxy-3-methylpyrazine into a tin capsule and seal it.
-
CHN Analysis:
-
Place the sealed capsule into the autosampler.
-
Initiate the combustion sequence. The sample is dropped into a furnace at approximately 950°C in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are separated by a chromatographic column and detected by a thermal conductivity detector.
-
-
Chlorine Analysis:
-
The combustion gases are passed through a scrubber to absorb the HCl gas into an aqueous solution.
-
The resulting chloride solution is then titrated with a standardized silver nitrate solution using a potentiometric endpoint detection system.
-
-
Calculation: The instrument software calculates the percentage of C, H, N, and Cl based on the detector response and the sample weight.
ICP-MS for Chlorine Analysis
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (e.g., Agilent 7800 ICP-MS or similar).
Protocol:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50 mg of 2-chloro-5-methoxy-3-methylpyrazine into a clean microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature.
-
Carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Add an internal standard (e.g., yttrium) and dilute to the mark with deionized water.
-
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of chloride from a certified reference material. The standards should be matrix-matched with the digested sample solution.
-
Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
Monitor the signals for the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Quantify the chlorine concentration using the calibration curve.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, any protocol must be part of a self-validating system. This is achieved through a rigorous method validation process as outlined in pharmacopeial chapters like USP <233>.[6]
Key Validation Parameters:
-
Accuracy: Determined by spike recovery studies, where a known amount of the analyte is added to the sample matrix. Recoveries should typically be within 70-150%.[7]
-
Precision: Assessed through repeatability (multiple analyses of the same sample) and intermediate precision (analyses on different days, with different analysts, or on different instruments). The relative standard deviation (RSD) should typically be less than 20%.[7]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
The use of Certified Reference Materials (CRMs) is fundamental to establishing the accuracy and traceability of any elemental analysis method.[8] For organic elemental analysis, CRMs such as those provided by the National Institute of Standards and Technology (NIST) or other accredited bodies should be used for calibration and verification.[9]
Conclusion: Selecting the Appropriate Standard
The choice of the analytical standard for the elemental analysis of 2-chloro-5-methoxy-3-methylpyrazine is dictated by the specific analytical objective.
-
For the definitive determination of the bulk elemental composition (C, H, N, and Cl) to confirm the molecular formula and purity, combustion analysis is the unequivocal gold standard. Its accuracy, precision, and direct nature make it the most trustworthy method for this purpose.
-
For the analysis of trace elemental impurities , as required by regulatory guidelines, ICP-MS is the preferred technique due to its exceptional sensitivity and multi-element capabilities.
-
XRF spectroscopy offers a rapid and non-destructive alternative, particularly for the determination of chlorine, and can be a valuable screening tool or a complementary technique to combustion analysis.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a robust method validation strategy, will ensure the generation of accurate and reliable elemental analysis data for 2-chloro-5-methoxy-3-methylpyrazine, supporting research, development, and quality control activities.
References
- United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits. USP.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3D(R1) Guideline for Elemental Impurities. ICH.
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]
- United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. USP.
-
Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 143, 137-144. [Link]
-
Agilent Technologies. (2020). Agilent Inorganic Certified Reference Materials and Standards. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pharmtech.com [pharmtech.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. almacgroup.com [almacgroup.com]
- 8. ijcpa.in [ijcpa.in]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-5-methoxy-3-methylpyrazine
[1][2][3]
Executive Summary & Immediate Action
Do not dispose of 2-chloro-5-methoxy-3-methylpyrazine down the drain. This compound is a halogenated heteroaromatic intermediate.[1][2] Its disposal requires strict segregation from non-halogenated solvents to prevent corrosion in standard incineration units and to comply with environmental release regulations (EPA/RCRA).
Core Disposal Directive:
Chemical Profile & Hazard Identification
To execute a safe disposal plan, one must understand the chemical causality of the hazards.[2] The presence of the chlorine atom on the pyrazine ring fundamentally dictates the disposal pathway.
| Property | Data / Status | Operational Implication |
| Chemical Structure | Chlorinated Pyrazine Derivative | Halogenated Waste: Combustion generates Hydrogen Chloride (HCl) gas.[1] |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment during transport.[1] |
| Flash Point | Est. >60°C (Combustible) | Classify as Ignitable (D001) if <60°C; treat as combustible otherwise. |
| Reactivity | Stable under normal conditions | No Quenching Required: Do not attempt to chemically neutralize; direct disposal is safer. |
| Incompatibility | Strong Oxidizers, Strong Acids | Segregation: Never co-mingle with nitric acid or perchlorates in waste drums.[2] |
Expert Insight: The chlorine substituent is the critical disposal determinant. Standard solvent incinerators often lack the "scrubbers" necessary to neutralize acidic HCl fumes generated during combustion. Sending this to a non-halogenated stream can damage facility infrastructure and result in regulatory fines.
Waste Segregation Strategy
The most common error in laboratory disposal is misclassifying halogenated aromatics as general organic waste. Use the following logic flow to determine the correct waste stream.
Diagram 1: Waste Stream Decision Logic
Caption: Logical flow for segregating 2-chloro-5-methoxy-3-methylpyrazine from general waste streams to ensure regulatory compliance.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
Objective: Containment integrity and accurate communication.
-
PPE Selection:
-
Container Selection:
-
Transfer:
-
Pour waste into the container using a funnel to prevent drips on the threads.
-
Fill Limit: Do not fill >90% capacity. Leave headspace for thermal expansion.[1]
-
Phase 2: Labeling & Documentation
Objective: Regulatory compliance (RCRA/EPA).[1]
-
Label Content:
-
Chemical Name: Write out "2-chloro-5-methoxy-3-methylpyrazine" fully. Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Combustible."[2]
-
Constituents: If in solution, list the solvent (e.g., "Solution in Dichloromethane").
-
-
RCRA Coding (USA):
-
If the waste is ignitable (Flash point <60°C): D001 .[3]
-
If the waste passes TCLP for toxicity (unlikely for this specific isomer but possible): D0xx .
-
Default Safe Practice: Label as "Non-RCRA Regulated Hazardous Waste (Halogenated)" unless your EHS officer specifies a P or U code (this compound is generally not P/U listed by name).
-
Phase 3: Final Disposal
Objective: Destruction.
Emergency Contingencies: Spill Management
In the event of a bench-top spill, immediate containment is required to prevent volatility and surface contamination.[1][2]
Diagram 2: Spill Response Workflow
Caption: Operational workflow for managing spills of chlorinated pyrazines to minimize exposure.
[1][2][4][5] Spill Cleanup Protocol:
-
Absorb: Use vermiculite, sand, or commercial "Organic Solvent" spill pads.[2] Do not use paper towels alone as they increase surface area for evaporation.
-
Decontaminate: Scrub the surface with a detergent solution (surfactant) to lift the hydrophobic pyrazine residue.[1]
-
Waste: Place all absorbent materials into a heavy-duty plastic bag, seal it, and label it as "Solid Debris Contaminated with Halogenated Organics."
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (2024).[1] Compound Summary: Chlorinated Pyrazines (General Class Properties). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link][2]
Personal protective equipment for handling 2-chloro-5-methoxy-3-methylpyrazine
Technical Safety Guide: Handling 2-Chloro-5-methoxy-3-methylpyrazine
Executive Summary: The "3-Second" Read
2-Chloro-5-methoxy-3-methylpyrazine is a functionalized pyrazine intermediate used in pharmaceutical synthesis.[1][2] While specific toxicological data for this exact isomer is often proprietary or limited, its structural class (halogenated methoxypyrazines) dictates a strict safety protocol.[1][2]
-
Primary Hazards: Severe Eye/Skin Irritant, Respiratory Irritant, Potential Sensitizer.[1][2]
-
Critical Control: Zero-Skin-Contact policy and 100% Fume Hood use.[1][2]
-
Odor Warning: A strong "nutty," "earthy," or "roasted" odor indicates a containment breach.[1][2]
-
Physical State: Likely a liquid or low-melting solid.[1][2] Treat as a volatile liquid for safety planning.[1][2]
Risk Assessment & Hazard Logic
To select the correct PPE, we must understand the causality of the hazard.[1][2] This molecule combines a lipophilic pyrazine ring with a halogen (chlorine) and an ether (methoxy) group.[1][2]
| Feature | Safety Implication |
| Lipophilicity | The molecule can rapidly penetrate the stratum corneum (outer skin layer).[1][2] Standard exam gloves are insufficient for prolonged contact. |
| Halogenation (Cl) | Increases reactivity and potential for irritation/sensitization compared to non-chlorinated flavor pyrazines.[1][2] |
| Volatility | Even as a high-boiling liquid/solid, it generates sufficient vapor pressure to cause respiratory irritation and olfactory fatigue.[1][2] |
Personal Protective Equipment (PPE) Matrix
Directive: Do not default to generic "wear gloves."[2] Use the specific materials listed below.
| Protection Zone | Standard Operation (Weighing/Transfer) | High Risk (Spill Cleanup/Synthesis Workup) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) | Laminate / Barrier: Silver Shield® or 4H® liners under Nitrile outer gloves.[1][2] | Pyrazines can permeate thin nitrile.[1][2] Double gloving provides a "sacrificial" outer layer.[1][2] Laminate is required for gross contamination.[1][2] |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Full Face Respirator OR Goggles + Face Shield | Safety glasses are forbidden .[1][2] Vapors and splashes can cause severe conjunctivitis.[1][2] |
| Respiratory | Fume Hood Only (Sash at 18 inches/45 cm) | PAPR or Full Face Cartridge: Organic Vapor/Acid Gas (OV/AG) | Engineering controls (hood) are primary.[1][2] Respirators are for emergencies or maintenance only.[1][2] |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron (if pouring) | Tyvek® Coverall + Chemical Resistant Boots | Standard lab coats absorb liquids.[1][2] An apron prevents chest/lap saturation during transfers.[1][2] |
Operational Protocol: The Closed-Loop System
Objective: Move the chemical from storage to reaction vessel with zero atmospheric exposure.[1][2]
Phase 1: Pre-Operational Check
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Prepare Waste Stream: Label a dedicated waste container "Halogenated Organic Waste" before starting.[1][2]
-
Odor Check: If you smell "roasted nuts" upon entering the lab, stop . The ventilation is compromised.
Phase 2: Handling & Transfer
-
Cold Chain Retrieval: If stored cold, allow the container to warm to room temperature inside the hood before opening. This prevents condensation from reacting with the chemical or making the bottle slippery.[1][2]
-
The "Dirty Hand / Clean Hand" Rule:
-
Weighing:
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol or Acetone before returning it to storage.[2]
-
Glove Removal:
Visualization: PPE Decision Logic
This diagram guides the user through the decision-making process for PPE selection based on the state of the chemical.[1][2]
Figure 1: PPE Selection Logic based on chemical state and solvent compatibility. Note the critical requirement for laminate gloves if dissolved in halogenated solvents.
Waste Management & Disposal
Do not mix with general organic waste. Segregation reduces the cost of disposal and prevents cross-reactivity.[1][2][3]
-
Waste Stream: Halogenated Organic Waste.[2]
-
Container: High-density polyethylene (HDPE) or Glass.[1][2] Avoid metal cans (corrosion risk from hydrolysis).[1][2][4]
-
Labeling: Must explicitly list "2-Chloro-5-methoxy-3-methylpyrazine" and "Halogenated."[1][2]
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Don PPE: Full face respirator (OV cartridge) + Silver Shield gloves.[1][2]
-
Absorb: Use Vermiculite or a dedicated "Organic" spill pillow.[1][2] Do not use paper towels (increases surface area for evaporation).[1][2]
-
Dispose: Bag the absorbent twice; label as hazardous waste.
-
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Flush for 15 minutes. Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to prevent corneal damage.[1][2] |
| Skin Contact | Drench. Remove contaminated clothing under the safety shower.[1][2][5] Wash skin with soap and water (do not use alcohol; it enhances absorption).[1][2] |
| Inhalation | Fresh Air. If the user smells the "nutty" odor and feels dizziness, move to fresh air immediately.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76153, 2-Methoxy-5-methylpyrazine (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[2] Retrieved from [Link][1][2]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
